molecular formula C12H13NO B141830 2,3,4,9-Tetrahydro-1H-carbazol-5-ol CAS No. 35618-96-3

2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Cat. No.: B141830
CAS No.: 35618-96-3
M. Wt: 187.24 g/mol
InChI Key: FKJXROGBISFLJE-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h3,6-7,13-14H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJXROGBISFLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546094
Record name 2,3,4,9-Tetrahydro-1H-carbazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35618-96-3
Record name 2,3,4,9-Tetrahydro-1H-carbazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural elucidation of 2,3,4,9-tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Through a comprehensive application of modern spectroscopic techniques, this document outlines the methodologies and presents the spectral data necessary to unequivocally confirm its molecular structure.

Executive Summary

The structural characterization of novel or synthesized organic molecules is a cornerstone of chemical and pharmaceutical research. This guide details the multifaceted approach to confirming the structure of this compound (Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol )[1]. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, a complete and unambiguous structural assignment is achieved. This document serves as a comprehensive resource, providing not only the interpreted spectral data but also the detailed experimental protocols required to reproduce these findings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from various spectroscopic analyses of this compound. These predictions are based on established principles of spectroscopy and computational chemistry tools.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0br s1HN-H (9)
~7.0-7.2m2HAr-H (6, 8)
~6.8d1HAr-H (7)
~5.0s1HOH (5)
~2.7t2HCH₂ (4)
~2.5t2HCH₂ (1)
~1.9m4HCH₂ (2, 3)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
~150.0C-5
~136.0C-9a
~130.0C-5a
~125.0C-8
~120.0C-6
~115.0C-4a
~110.0C-7
~108.0C-8a
~30.0C-4
~25.0C-1
~23.0C-2
~22.0C-3

Table 3: Predicted Mass Spectrometry (EI-MS) Data

m/zRelative Intensity (%)Proposed Fragment
187100[M]⁺
17040[M - OH]⁺
15860[M - C₂H₅]⁺
14430[M - C₃H₇]⁺
13050[M - C₄H₉]⁺

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H Stretch
~3300MediumN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850StrongAliphatic C-H Stretch
~1600, 1480MediumAromatic C=C Stretch
~1260StrongC-O Stretch (Phenolic)

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm)SolventElectronic Transition
~230, 285Ethanolπ → π*

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with an acquisition time of 4 seconds and a relaxation delay of 1 second.

    • Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to a range of 0 to 200 ppm.

    • Use a 30-degree pulse angle with an acquisition time of 2 seconds and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the free induction decay (FID) using a Fourier transform with appropriate phasing and baseline correction. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source via a direct insertion probe.

  • Ionization: Employ Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-500 using a quadrupole mass analyzer.

  • Data Acquisition: Record the mass spectrum, noting the molecular ion peak and the major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly related to the aromatic system.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in ethanol (e.g., 10⁻⁵ M).

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only ethanol.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Visualizations

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

G Figure 1: General Workflow for Spectroscopic Structure Elucidation cluster_preliminary Preliminary Analysis cluster_nmr Detailed Structural Analysis cluster_final Structure Confirmation Unknown Unknown Compound MS Mass Spectrometry (MS) Unknown->MS Determine Molecular Formula IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups UV UV-Vis Spectroscopy Unknown->UV Assess Conjugation Proposed_Structure Propose Structure(s) MS->Proposed_Structure IR->Proposed_Structure UV->Proposed_Structure H_NMR 1H NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR 13C NMR C_NMR->TwoD_NMR Final_Structure Final Structure Elucidated TwoD_NMR->Final_Structure Confirm Connectivity Proposed_Structure->H_NMR Analyze Proton Environment Proposed_Structure->C_NMR Analyze Carbon Skeleton

A logical workflow for structure elucidation.
Hypothetical Signaling Pathway Interaction

While the specific biological activity of this compound is not extensively documented, many carbazole derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for carbazole-based compounds.

G Figure 2: Hypothetical Interaction with a Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylates and Activates Carbazolol This compound Carbazolol->Receptor Potential Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression

Hypothetical inhibition of a kinase pathway.

Conclusion

The comprehensive analysis of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, provides a robust framework for the structural elucidation of this compound. The detailed experimental protocols outlined herein offer a clear and reproducible methodology for obtaining this critical data. This technical guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the confident identification and further investigation of this and related carbazole derivatives.

References

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 35618-96-3

This technical guide provides a comprehensive overview of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, a plausible synthetic route, and potential biological activities, including relevant experimental protocols and signaling pathway visualizations.

Chemical and Physical Properties

Quantitative data for this compound has been compiled and is presented in the table below. These properties are computationally derived and provide a foundational understanding of the compound's physicochemical characteristics.[1]

PropertyValueSource
Molecular Weight187.24 g/mol PubChem
Molecular FormulaC12H13NOPubChem
XLogP32.9PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count0PubChem
Exact Mass187.099714038 DaPubChem
Monoisotopic Mass187.099714038 DaPubChem
Topological Polar Surface Area36 ŲPubChem
Heavy Atom Count14PubChem
Complexity218PubChem

Synthesis

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Demethylation 4-Methoxyphenylhydrazine_HCl 4-Methoxyphenylhydrazine Hydrochloride Intermediate_A 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one 4-Methoxyphenylhydrazine_HCl->Intermediate_A Ethanol/Water, Reflux 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,3-Cyclohexanedione->Intermediate_A Intermediate_B 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-ol Intermediate_A->Intermediate_B NaBH4, Methanol Final_Product This compound Intermediate_B->Final_Product BBr3, DCM

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one

This procedure is adapted from the synthesis of analogous tetrahydrocarbazolones.[2]

  • To a solution of 4-methoxyphenylhydrazine hydrochloride (10 g) in a mixture of ethanol (350 ml) and water (70 ml), add 1,3-cyclohexanedione (8 g).

  • Stir the resulting solution at room temperature for 3 hours.

  • Following the initial stirring, heat the mixture to reflux and maintain for 14 hours.

  • After reflux, allow the reaction mixture to cool to ambient temperature.

  • Pour the cooled mixture into a large volume of water (3 L) to precipitate the product.

  • Collect the solid by filtration and dry under vacuum to yield 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Step 2: Reduction to 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-ol

This protocol is a general method for the reduction of a ketone to an alcohol.[3]

  • Suspend 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one (1.0 mmol) in methanol.

  • Cool the suspension in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 mmol) portion-wise to the cooled suspension.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude alcohol.

  • Purify the product by flash column chromatography.

Step 3: Demethylation to this compound

This is a standard procedure for the cleavage of aryl methyl ethers.

  • Dissolve 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-ol (1.0 mmol) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron tribromide (BBr3) (1.1 mmol) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water or methanol.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited, the broader class of carbazole and tetrahydrocarbazole derivatives has been reported to exhibit a range of biological activities, including anticancer properties.[4][5] Notably, some carbazole derivatives have been identified as inhibitors of Topoisomerase II, leading to the induction of apoptosis.[6] The presence of an oxygenated substituent on the carbazole ring has been suggested to enhance biological activity.[4]

Plausible Signaling Pathway: Topoisomerase II Inhibition-Mediated Apoptosis

Apoptosis_Signaling_Pathway Carbazole This compound TopoII Topoisomerase II Carbazole->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway for apoptosis induction by this compound.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This protocol is a standard method to assess the inhibitory activity of a compound against Topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • This compound (dissolved in DMSO)

  • Etoposide (positive control)

  • Agarose gel

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a positive control (etoposide) and a negative control (DMSO vehicle).

  • Add the Human Topoisomerase II enzyme to each reaction mixture, except for a no-enzyme control.

  • Incubate the reactions at 37 °C for 30-60 minutes.

  • Stop the reaction by adding a stop solution/gel loading buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Load the samples onto an agarose gel (e.g., 1%).

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the results: Inhibition of Topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) can be determined by densitometric analysis of the DNA bands.

References

An In-Depth Technical Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active compounds and natural alkaloids, exhibiting a wide range of pharmacological activities, including antibacterial, antitumor, and neuroprotective properties. This document outlines a representative synthetic protocol, physicochemical data of the involved reagents, and a visual representation of the synthetic pathway.

Physicochemical and Stoichiometric Data

The synthesis of this compound is most effectively achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with a ketone or aldehyde. In this specific synthesis, (4-hydroxyphenyl)hydrazine hydrochloride is reacted with cyclohexanone. The following table summarizes the key quantitative data for the reactants and the final product.

Compound NameMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
(4-Hydroxyphenyl)hydrazine HClC₆H₉ClN₂O160.601.0
CyclohexanoneC₆H₁₀O98.141.0 - 1.2
Glacial Acetic Acid (Catalyst/Solvent)C₂H₄O₂60.05Not applicable
Product: this compoundC₁₂H₁₃NO 187.24 -

Note: While a theoretical yield can be calculated based on stoichiometry, an experimentally determined yield for this specific synthesis is not available in the cited literature. The yield of Fischer indole syntheses can vary widely depending on the specific substrates and reaction conditions.

Experimental Protocol: A Representative Fischer Indole Synthesis

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the synthesis of tetrahydrocarbazoles.[1][2][3]

Materials:

  • (4-Hydroxyphenyl)hydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol or Ethanol (for recrystallization)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-hydroxyphenyl)hydrazine hydrochloride (1.0 equivalent) and glacial acetic acid. The volume of acetic acid should be sufficient to dissolve the starting material upon heating (e.g., 10-20 mL per gram of hydrazine).

  • Addition of Cyclohexanone: While stirring the mixture, add cyclohexanone (1.0-1.2 equivalents) dropwise to the flask.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol/water or methanol/water mixture, to yield the pure product.[1]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., O-H, N-H, C-H, C=C).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Synthetic Pathway and Workflow

The synthesis of this compound follows the well-established mechanism of the Fischer indole synthesis.[2] The process can be visualized as a multi-step sequence within a single pot.

Synthesis_Pathway node_reagents Reagents: (4-Hydroxyphenyl)hydrazine HCl Cyclohexanone node_reaction Fischer Indole Synthesis node_reagents->node_reaction node_conditions Conditions: Glacial Acetic Acid (Catalyst) Reflux node_conditions->node_reaction node_product Product: This compound node_reaction->node_product node_workup Work-up: Precipitation with Water Filtration node_product->node_workup node_purification Purification: Recrystallization node_workup->node_purification node_final Pure Product node_purification->node_final Fischer_Indole_Mechanism node_start (4-Hydroxyphenyl)hydrazine + Cyclohexanone node_hydrazone Phenylhydrazone Intermediate node_start->node_hydrazone Condensation node_enamine Enamine Tautomer node_hydrazone->node_enamine Tautomerization node_rearrangement [3,3]-Sigmatropic Rearrangement node_enamine->node_rearrangement node_cyclization Cyclization & Elimination of Ammonia node_rearrangement->node_cyclization node_product This compound node_cyclization->node_product

References

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-5-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,9-tetrahydro-1H-carbazol-5-ol derivatives and their analogs, a class of heterocyclic compounds with significant and diverse biological activities. This document details their synthesis, summarizes their quantitative biological data, provides experimental protocols for their evaluation, and visualizes key signaling pathways they modulate.

Core Structure and Therapeutic Potential

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a key pharmacophore found in numerous natural products and synthetic molecules of medicinal importance. The addition of a hydroxyl group at the 5-position, creating this compound, and further derivatization have led to the discovery of potent agents with a wide range of therapeutic applications. These include antibacterial, anticancer, antiviral, and anti-Alzheimer's disease activities. The versatility of this scaffold allows for structural modifications that can fine-tune its biological activity and pharmacokinetic properties.

Synthesis of the Tetrahydrocarbazole Core

The fundamental synthetic route to the 2,3,4,9-tetrahydro-1H-carbazole core is the Fischer indole synthesis. This reaction involves the condensation of a phenylhydrazine with a cyclohexanone derivative under acidic conditions.

A general experimental protocol for the synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole is as follows:

Protocol 1: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole [1]

  • Reactants:

    • Phenylhydrazine (0.1 mol)

    • Cyclohexanone (0.12 mol)

    • Glacial acetic acid (40 ml)

  • Procedure:

    • A mixture of cyclohexanone and glacial acetic acid is heated.

    • Redistilled phenylhydrazine is added dropwise to the heated mixture over a period of 30 minutes.

    • The reaction mixture is then refluxed on a water bath for an additional 30 minutes.

    • After reflux, the mixture is poured into ice-cold water with continuous stirring.

    • The resulting brown solid is separated by filtration and washed repeatedly with water.

    • The crude product is recrystallized from methanol in the presence of a small amount of decolorizing carbon to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.

For the synthesis of the specific this compound, a substituted phenylhydrazine, (4-hydroxyphenyl)hydrazine, would be used in a similar Fischer indole synthesis with cyclohexanone.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for various analogs across different therapeutic areas.

Anticancer Activity

Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Carbazole Derivative 3 MDA-MB-231 (Breast)1.44 ± 0.97[2]
Carbazole Derivative 4 MDA-MB-231 (Breast)0.73 ± 0.74[2]
Coumarin-carbazole pyrazoline 4a HeLa (Cervical)12.59[3]
Coumarin-carbazole pyrazoline 7b HeLa (Cervical)11.26[3]
Antibacterial and Antifungal Activity

N-substituted carbazole derivatives have shown promising antimicrobial activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1,2,4-triazole moiety derivativeC. albicans2-4[4]
Imidazole moiety derivativeS. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus1-8[4]
Pyrimidine carbazole derivativeC. albicans, A. fumigatus8.7-10.8[4]
Pyrimidine carbazole derivativeS. aureus, B. subtilis, E. coli1.1-10.3[4]
Acetylcholinesterase (AChE) Inhibition

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as potential agents for the treatment of Alzheimer's disease due to their ability to inhibit acetylcholinesterase.

Further research is needed to provide specific IC50 values for this compound derivatives in this table.

Antiviral Activity

A novel class of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been identified as non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. One analog displayed an IC50 of 550 nM against the HCV NS5B enzyme.[5]

Key Signaling Pathways

CpxRA Two-Component System (Antibacterial Activity)

The CpxRA two-component system is a key signaling pathway in many Gram-negative bacteria that responds to envelope stress. Some 2,3,4,9-tetrahydro-1H-carbazole derivatives exert their antibacterial effect by inhibiting the phosphatase activity of CpxA, leading to an accumulation of phosphorylated CpxR (CpxR-P).[6][7] This, in turn, upregulates genes involved in membrane repair and downregulates virulence factors, ultimately attenuating the bacteria.[6][7]

CpxRA_Signaling_Pathway cluster_membrane Bacterial Inner Membrane CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR phosphorylates CpxR_P CpxR-P (Phosphorylated) CpxA->CpxR_P phosphatase activity Envelope_Stress Envelope Stress (e.g., misfolded proteins) Envelope_Stress->CpxA activates kinase activity Virulence_Factors Virulence Factor Expression CpxR_P->Virulence_Factors downregulates Membrane_Repair Membrane Repair Gene Expression CpxR_P->Membrane_Repair upregulates Inhibitor 2,3,4,9-Tetrahydro-1H- carbazol-1-amine Derivative Inhibitor->CpxA inhibits

CpxRA signaling pathway and inhibition.
AMPK Signaling Pathway (Hypoglycemic Effect)

Certain aza-tetrahydrocarbazole derivatives have been shown to exhibit hypoglycemic activity by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor that, when activated, enhances glucose uptake and utilization while inhibiting glucose production, making it a therapeutic target for type 2 diabetes.

AMPK_Signaling_Pathway Activator Aza-tetrahydrocarbazole Derivative AMPK AMPK Activator->AMPK activates Glucose_Uptake Glucose Uptake (e.g., via GLUT4) AMPK->Glucose_Uptake promotes Gluconeogenesis Gluconeogenesis (in liver) AMPK->Gluconeogenesis inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation promotes Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis inhibits

AMPK signaling pathway activation.

Experimental Protocols for Biological Assays

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]

  • Materials:

    • Cancer cell line of interest

    • 96-well plates

    • Complete cell culture medium

    • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

    • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

    • After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[9]

    • Incubate the plate at 37°C for 1.5 to 4 hours, allowing the MTT to be metabolized to formazan crystals by viable cells.[9]

    • Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Incubate with shaking for 15 minutes at 37°C.[9]

    • Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid spectrophotometric method for determining AChE activity.[10]

  • Materials:

    • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

    • Phosphate buffer (pH 7.5-8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

    • This compound derivatives (test inhibitors)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 50 µL of AChE solution (0.25 U/mL in phosphate buffer) to each well.[11]

    • Add 50 µL of the test compound solution at various concentrations to the wells.[11]

    • Incubate the plate at room temperature for 30 minutes.[11]

    • To initiate the reaction, add 100 µL of a substrate solution containing ATCI and DTNB to each well.[11]

    • Immediately measure the absorbance at 405 nm or 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

    • The rate of increase in absorbance is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value of the compound.

Structure-Activity Relationships (SAR)

The biological activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole ring system.

  • For antibacterial activity (CpxA phosphatase inhibitors):

    • The primary amine at the 1-position is crucial for both target engagement and permeation into bacterial cells.[6]

    • The (R) stereochemistry at the primary amine is required for optimal activity.[12]

    • The indole core is essential for activity, as deconstruction of the B-ring leads to inactive compounds.[12]

    • The A-ring is amenable to functionalization, providing an avenue for optimizing the potency of this class of compounds.[12]

  • General Observations:

    • The presence of oxygenated substituents on the carbazole ring system has been noted to increase biological activity.[1]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a privileged structure in medicinal chemistry with a broad spectrum of demonstrated biological activities. The synthetic accessibility of this core allows for extensive derivatization and optimization of its pharmacological properties.

Future research in this area should focus on:

  • Expanding the library of derivatives with diverse substitutions to further explore the structure-activity relationships for various biological targets.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular interactions with their biological targets.

  • Optimizing the pharmacokinetic profiles of lead compounds to improve their drug-like properties.

  • Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models of disease.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile class of compounds.

References

The Multifaceted Biological Activities of Tetrahydrocarbazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazole (THC), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic derivatives. The unique structural features of the tetrahydrocarbazole nucleus, comprising a fused indole and cyclohexane ring, provide a versatile template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of tetrahydrocarbazole compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and hypoglycemic properties. Detailed experimental methodologies, quantitative activity data, and visual representations of key mechanisms and workflows are presented to serve as a valuable resource for researchers and drug development professionals in this field.

Anticancer Activity

Tetrahydrocarbazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multi-targeted, encompassing the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected tetrahydrocarbazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
THC-1 Jurkat (Leukemia)1.44 ± 0.09Doxorubicin-
U937 (Lymphoma)1.77 ± 0.08Doxorubicin-
HCT-116 (Colon)6.75 ± 0.08Doxorubicin-
THC-2 MCF-7 (Breast)7.24 nMDoxorubicin>10 µM
THC-3 A-549 (Lung)-Doxorubicin-
THC-4g HCT117 (Colon)1.09Cisplatin-
HepG2 (Liver)66.82Cisplatin-

Note: The specific structures of the proprietary compounds listed (e.g., THC-1, THC-2, etc.) are detailed in the cited literature. This table is for comparative purposes.

Key Anticancer Mechanisms

Several tetrahydrocarbazole derivatives exert their anticancer effects through multiple mechanisms. A notable example is the simultaneous inhibition of topoisomerases, tubulin polymerization, and Epidermal Growth Factor Receptor (EGFR).

anticancer_mechanism cluster_thc Tetrahydrocarbazole Compound cluster_targets Cellular Targets cluster_effects Cellular Effects THC Tetrahydrocarbazole Derivative Topo Topoisomerase I/II THC->Topo Inhibition Tubulin Tubulin THC->Tubulin Inhibition of Polymerization EGFR EGFR THC->EGFR Inhibition DNA_Damage DNA Damage Topo->DNA_Damage Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Signal_Block Signal Transduction Blockade EGFR->Signal_Block Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis Signal_Block->Apoptosis mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_thc Add Tetrahydrocarbazole compounds (various concentrations) incubate1->add_thc incubate2 Incubate for 48-72h add_thc->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_media Remove media incubate3->remove_media add_dmso Add DMSO to dissolve formazan remove_media->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end ampk_pathway THC Tetrahydrocarbazole Derivative AMPK AMPK THC->AMPK Activation GLUT4 GLUT4 Translocation AMPK->GLUT4 Glycolysis Increased Glycolysis AMPK->Glycolysis Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Hypoglycemia Hypoglycemic Effect Glucose_Uptake->Hypoglycemia Glycolysis->Hypoglycemia Gluconeogenesis->Hypoglycemia

Spectroscopic Characterization of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of the parent compound, 2,3,4,9-Tetrahydro-1H-carbazole, and related hydroxylated derivatives. Furthermore, this guide presents standardized experimental protocols for the acquisition of these spectra, serving as a practical resource for researchers engaged in the synthesis and characterization of novel carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The tetrahydrocarbazole scaffold, in particular, is a key pharmacophore found in various therapeutic agents. The introduction of a hydroxyl group on the aromatic ring, as in this compound, can significantly influence the molecule's biological activity, solubility, and metabolic profile. Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such compounds in drug discovery and development pipelines. This guide aims to provide a predictive framework for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 2,3,4,9-Tetrahydro-1H-carbazole and the expected influence of a hydroxyl substituent at the C-5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentNotes
~8.0 - 9.0br s1HN-H (9-H)Chemical shift can be variable and concentration-dependent.
~6.5 - 7.2m3HAr-HAromatic protons on the benzene ring.
~4.5 - 5.5br s1HAr-OHPhenolic proton, may exchange with D₂O.
~2.6 - 2.8t2HC-1-H₂
~2.4 - 2.6t2HC-4-H₂
~1.8 - 2.0m4HC-2-H₂, C-3-H₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~150 - 155C-5Carbon bearing the hydroxyl group, significantly deshielded.
~135 - 140C-9aQuaternary carbon at the fusion of the pyrrole and benzene rings.
~125 - 130C-4aQuaternary carbon at the fusion of the cyclohexane and pyrrole rings.
~110 - 125Ar-CAromatic carbons.
~105 - 110C-5aQuaternary carbon adjacent to the hydroxyl-bearing carbon.
~20 - 30C-1, C-2, C-3, C-4Aliphatic carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200BroadO-H stretch (phenolic) and N-H stretch
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850StrongAliphatic C-H stretch
~1600 - 1450Medium to StrongC=C aromatic ring stretch
~1260 - 1000StrongC-O stretch (phenol) and C-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
187[M]⁺, Molecular ion
170[M-OH]⁺ or [M-NH₃]⁺
158Loss of ethylene from the tetrahydrocarbazole ring

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • To confirm the presence of the -OH and -NH protons, a D₂O exchange experiment can be performed.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans will be required compared to ¹H NMR.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid State : The sample can be analyzed as a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition :

    • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) system, or a direct-infusion ESI (Electrospray Ionization) or EI (Electron Ionization) source.

  • Sample Preparation :

    • GC-MS : The sample should be sufficiently volatile and thermally stable. Dissolve a small amount in a volatile organic solvent.

    • LC-MS : Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Data Acquisition :

    • EI (for GC-MS) : This is a hard ionization technique that will likely produce significant fragmentation, which can be useful for structural elucidation.

    • ESI (for LC-MS) : This is a soft ionization technique that will likely produce a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is useful for determining the molecular weight.

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not readily found in the current literature, this technical guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided general experimental protocols offer a solid starting point for researchers aiming to synthesize and characterize this and other related carbazole derivatives. The combination of predictive data and standardized methodologies presented herein is intended to facilitate the efficient and accurate structural elucidation of novel compounds in the field of medicinal chemistry.

In-Depth Technical Guide: The Mechanism of Action of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-5-ol, a member of the pharmacologically significant tetrahydrocarbazole family. While direct, in-depth studies on this specific molecule are limited, this document synthesizes available data on closely related analogs to propose a likely mechanism centered on the modulation of serotonin receptors. The tetrahydrocarbazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties. This guide will delve into the hypothesized interaction with serotonin receptors, present available quantitative data for analogous compounds, detail relevant experimental protocols, and visualize the proposed signaling pathways.

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is a key structural motif found in numerous biologically active compounds. Its rigid, tricyclic structure provides a versatile scaffold for the development of novel therapeutics. Derivatives of this core have been investigated for a wide range of applications:

  • Neurodegenerative Diseases: Certain derivatives have been explored as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

  • Infectious Diseases: Researchers have designed tetrahydrocarbazole analogs as inhibitors of bacterial efflux pumps like AcrB to combat multidrug resistance, and as non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Oncology: The planar nature of the carbazole ring system has led to investigations into its potential for DNA intercalation, a mechanism of action for some anticancer agents. The presence of an oxygenated substituent, such as the hydroxyl group in this compound, has been suggested to enhance biological activity.

  • Central Nervous System (CNS) Disorders: A significant body of research points to the interaction of tetrahydrocarbazole derivatives with various G-protein coupled receptors (GPCRs) in the CNS, most notably serotonin (5-HT) receptors.

Hypothesized Mechanism of Action: Modulation of Serotonin Receptors

Based on the pharmacological profile of structurally related tetrahydrocarbazole derivatives, the primary hypothesized mechanism of action for This compound is the modulation of serotonin (5-HT) receptors. The indole-like core of the tetrahydrocarbazole structure bears a strong resemblance to the endogenous ligand serotonin, making it a plausible candidate for interaction with 5-HT receptors.

Several studies have demonstrated that tetrahydrocarbazole derivatives can act as potent ligands for various 5-HT receptor subtypes, including 5-HT₆ and 5-HT₇ receptors, often exhibiting antagonist properties. Antagonism of these receptors is of significant interest for the treatment of cognitive disorders, depression, and anxiety.

The hydroxyl group at the 5-position of the carbazole nucleus is particularly noteworthy. This substitution is analogous to the 5-hydroxy group of serotonin itself, which is a critical determinant for binding to its receptors. It is therefore highly probable that this hydroxyl group in this compound plays a crucial role in its binding affinity and selectivity for specific 5-HT receptor subtypes.

Quantitative Data for Tetrahydrocarbazole Analogs

While specific quantitative data for this compound is not available in the current literature, the following table summarizes the binding affinity and functional activity of a representative tetrahydrocarbazole derivative at the human 5-HT₆ receptor. This data provides a quantitative context for the potential potency of this class of compounds.

CompoundTargetAssay TypeKi (nM)Functional ActivitypA₂Reference
N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazoleHuman 5-HT₆ ReceptorRadioligand Binding29Antagonist7.0[1]

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. pA₂ is a measure of the potency of an antagonist.

Proposed Signaling Pathway

The 5-HT₆ receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand serotonin, couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a hypothesized antagonist, this compound would bind to the 5-HT₆ receptor but fail to elicit a conformational change leading to Gs protein activation. By occupying the binding site, it would competitively inhibit the binding of serotonin, thereby preventing the downstream signaling cascade.

Gs_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT6R 5-HT6 Receptor Serotonin->5HT6R Binds & Activates THC-5-ol 2,3,4,9-Tetrahydro- 1H-carbazol-5-ol THC-5-ol->5HT6R Binds & Blocks Gs Gs Protein 5HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: Proposed antagonistic mechanism of this compound at the 5-HT₆ receptor.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the interaction of compounds like this compound with serotonin receptors.

Serotonin Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

binding_assay_workflow prep Prepare cell membranes expressing the target 5-HT receptor subtype incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of the filter-bound membranes using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-LSD for 5-HT₆ receptors) at a concentration near its Kd value. A range of concentrations of the test compound (this compound) are added to compete with the radioligand for binding. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[2]

cAMP Functional Assay (Antagonist Mode)

This assay determines the functional effect of a compound on Gs-coupled receptors like the 5-HT₆ receptor by measuring changes in intracellular cAMP levels.

camp_assay_workflow plate_cells Plate cells expressing the target 5-HT receptor pre_incubate Pre-incubate cells with varying concentrations of the test compound (antagonist) plate_cells->pre_incubate stimulate Stimulate the cells with a fixed concentration of a known agonist (e.g., serotonin) pre_incubate->stimulate lyse_and_detect Lyse the cells and detect intracellular cAMP levels (e.g., using HTRF or ELISA) stimulate->lyse_and_detect analyze Analyze the data to determine the potency of the antagonist (pA2 or IC50) lyse_and_detect->analyze

Caption: General workflow for a cAMP functional assay in antagonist mode.

Detailed Methodology:

  • Cell Plating: Cells expressing the target 5-HT receptor are plated in a 96-well or 384-well plate and allowed to adhere overnight.

  • Antagonist Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with varying concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added at a concentration that elicits a submaximal response (typically EC₈₀) and incubated for a defined period.

  • cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[3][4]

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in cAMP is quantified. The data is fitted to a dose-response curve to determine the IC₅₀ or pA₂ value, which represents the potency of the antagonist.[3]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis based on the extensive research into the tetrahydrocarbazole scaffold points towards the modulation of serotonin receptors. The structural similarity to serotonin, particularly the presence of the 5-hydroxy group, suggests a potential for high-affinity binding and functional antagonism at specific 5-HT receptor subtypes, such as 5-HT₆.

To validate this hypothesis and fully elucidate the mechanism of action, the following future studies are recommended:

  • In Vitro Pharmacological Profiling: A comprehensive screening of this compound against a panel of serotonin receptor subtypes to determine its binding affinity and selectivity profile.

  • Functional Assays: Characterization of the compound as an agonist, antagonist, or inverse agonist at the identified target receptors using functional assays such as cAMP measurement or calcium flux assays.

  • In Vivo Studies: Evaluation of the compound's efficacy in relevant animal models of CNS disorders, such as cognitive impairment or anxiety, to correlate its in vitro activity with a physiological response.

  • Structural Biology: Co-crystallization of the compound with its target receptor to understand the molecular basis of its binding and to guide the design of more potent and selective analogs.

The exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics targeting the serotonergic system. The insights provided in this guide offer a foundational framework for guiding future research and development efforts in this area.

References

A Technical Guide to the Discovery and Isolation of Novel Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and recent advancements in the discovery and isolation of novel carbazole alkaloids. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document details the extraction, purification, and characterization of these promising bioactive compounds, along with their mechanisms of action and potential therapeutic applications.

Introduction to Carbazole Alkaloids

Carbazole alkaloids are a class of heterocyclic aromatic compounds characterized by a carbazole nucleus. They are predominantly found in plants of the Rutaceae family, particularly in the genus Murraya. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. The unique structural features of carbazole alkaloids make them attractive scaffolds for the development of new therapeutic agents.

Experimental Protocols

Extraction of Carbazole Alkaloids from Plant Material

The initial step in the discovery of novel carbazole alkaloids is the extraction of crude material from the plant source, commonly the leaves, stem bark, or roots of Murraya species.

Protocol: Soxhlet Extraction

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Murraya koenigii) at room temperature and then grind it into a coarse powder.

  • Defatting: To remove nonpolar constituents like fats and waxes, the powdered plant material is first extracted with a nonpolar solvent such as petroleum ether using a Soxhlet apparatus for 24-48 hours.

  • Alkaloid Extraction: The defatted plant material is then subjected to a second round of Soxhlet extraction with a more polar solvent, typically methanol or ethanol, for 48-72 hours to extract the alkaloids.

  • Concentration: The resulting alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction (Optional): For a more targeted extraction of alkaloids, the crude extract can be subjected to an acid-base extraction. The extract is dissolved in a dilute acid (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities. The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base (e.g., NH4OH), which deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted with an immiscible organic solvent like chloroform or dichloromethane.

Isolation and Purification of Novel Carbazole Alkaloids

The crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are employed for the isolation and purification of individual carbazole alkaloids.

Protocol: Column Chromatography

  • Stationary Phase: A glass column is packed with a suitable adsorbent, most commonly silica gel (60-120 or 230-400 mesh) or alumina, slurried in a nonpolar solvent.

  • Sample Loading: The crude extract is adsorbed onto a small amount of the stationary phase and loaded onto the top of the prepared column.

  • Elution: A gradient elution is typically performed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

  • Fraction Collection: The eluate is collected in fractions, and the composition of each fraction is monitored by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Fractions with similar TLC profiles are pooled together and concentrated.

Protocol: High-Performance Liquid Chromatography (HPLC)

For final purification and to obtain highly pure compounds, High-Performance Liquid Chromatography (HPLC) is utilized.

  • Column: A reversed-phase C18 column is commonly used for the separation of carbazole alkaloids.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, is a typical mobile phase.

  • Detection: A UV detector is used for monitoring the elution of compounds, as the aromatic nature of carbazole alkaloids leads to strong UV absorbance.

  • Fraction Collection: The peaks corresponding to individual compounds are collected for further analysis.

Structure Elucidation of Novel Carbazole Alkaloids

The precise chemical structure of a newly isolated carbazole alkaloid is determined using a combination of spectroscopic techniques.

Protocol: Spectroscopic Analysis

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

    • 2D NMR: A suite of 2D NMR experiments is crucial for assembling the final structure:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., N-H, C=O, O-H).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and the extent of conjugation in the molecule, which is characteristic of the carbazole chromophore.

Quantitative Data on Novel Carbazole Alkaloids

The biological activity of newly discovered carbazole alkaloids is quantified to assess their therapeutic potential. The following tables summarize the cytotoxic activities of some recently isolated novel carbazole alkaloids.

CompoundCell LineIC50 (µg/mL)Reference
Murrayatanine-AHL-60< 20[1]
Murrayatanine-AHeLa< 20[1]
Murrastinine-CHL-60< 20[1]
Murrastinine-CHeLa< 20[1]
MahanineMCF-76.00[2]
MahanineP3887.01[2]
MahanineHeLa2.83[2]
MahanimbicineMCF-717.00[2]
MahanimbicineP38818.31[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of novel carbazole alkaloids from a plant source.

G A Plant Material Collection and Preparation B Extraction (e.g., Soxhlet) A->B C Crude Extract B->C D Column Chromatography C->D E Fractions D->E F TLC Analysis E->F G Pooling of Similar Fractions F->G H Purification (e.g., HPLC) G->H I Pure Novel Carbazole Alkaloid H->I J Structure Elucidation (NMR, MS, etc.) I->J K Biological Activity Screening I->K

A generalized workflow for the isolation of novel carbazole alkaloids.
Signaling Pathway

Several carbazole alkaloids have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a known target for some carbazole alkaloids, such as mahanine.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Mahanine Mahanine Mahanine->PI3K Inhibition Mahanine->AKT Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by the carbazole alkaloid mahanine.

Conclusion

The discovery and isolation of novel carbazole alkaloids represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and characterize these complex natural products. Continued research into the biological activities and mechanisms of action of novel carbazole alkaloids is essential for unlocking their full therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-Tetrahydro-1H-carbazol-5-ol is a heterocyclic organic compound belonging to the tetrahydrocarbazole class.[1][2][3][4] Molecules of this class are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic derivatives exhibiting a range of therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects.[2][5] The physicochemical properties of a drug candidate, such as its solubility and stability, are critical parameters that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), and ultimately its therapeutic efficacy and safety.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, with a focus on its solubility and stability. It is intended to be a valuable resource for researchers and drug development professionals working with this and similar chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on computational predictions and should be confirmed by experimental analysis.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₃NOPubChem[1]
Molecular Weight 187.24 g/mol PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and bioavailability. While experimental solubility data for this compound in various solvents is not available, this section outlines the methodologies to determine its solubility profile.

Predicted Solubility

Due to the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. Various in silico tools and machine learning algorithms are available for predicting aqueous and organic solvent solubility.[6][7][8][9][10][11][12][13][14][15] These predictions are based on the molecule's structural features and physicochemical properties. It is important to note that these are theoretical values and must be experimentally verified.

Experimental Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound from a DMSO stock solution.[16][17][18][19][20]

Protocol: Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 200 µM to 1.56 µM).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate, followed by the addition of 98 µL of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility.

  • Data Analysis: Plot the turbidity/absorbance against the compound concentration to determine the solubility limit.

Experimental Workflow for Kinetic Solubility Assay

G prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_to_plate Add to 96-well Plate serial_dilute->add_to_plate add_buffer Add Aqueous Buffer (e.g., PBS) add_to_plate->add_buffer incubate Incubate with Shaking add_buffer->incubate measure Measure Turbidity/Absorbance incubate->measure analyze Determine Solubility Limit measure->analyze

Caption: Workflow for determining kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by adding an excess of the solid compound to a solvent.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS, ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.

  • Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The determined concentration represents the thermodynamic solubility in the respective solvent at the specified temperature.

Stability

Evaluating the chemical stability of a drug candidate is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Stability studies are designed to understand how a compound degrades under various environmental conditions.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition.[21][22][23][24][25] This helps in identifying potential degradation products and establishing stability-indicating analytical methods.

Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Expose the compound to the following stress conditions:

    • Acidic Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).

    • Photostability: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Characterize the major degradation products using LC-MS/MS and NMR if necessary.

  • Data Analysis: Calculate the percentage of degradation and identify the degradation pathways.

Workflow for Forced Degradation Studies

G start Prepare Stock Solution of Compound stress Expose to Stress Conditions start->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxidation Oxidative Degradation stress->oxidation thermal Thermal Degradation stress->thermal photo Photostability stress->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC & LC-MS/MS sampling->analysis end Identify Degradants & Pathways analysis->end

Caption: General workflow for forced degradation studies.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of a drug product.[26][27][28][29][30]

Protocol: ICH-Compliant Long-Term Stability Study

  • Batch Selection: Use at least three representative batches of the drug substance.

  • Storage Conditions: Store the samples in controlled environment chambers under the following conditions as per ICH guidelines (select appropriate conditions based on the intended market):

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term and 0, 3, 6 months for accelerated).

  • Analytical Tests: Perform a battery of tests at each time point, including:

    • Appearance

    • Assay and Purity (by a stability-indicating HPLC method)

    • Degradation products

    • Moisture content

    • Physical properties (e.g., melting point, particle size)

  • Data Evaluation: Analyze the data to determine the rate of change of various parameters and establish the retest period or shelf life.

Potential Signaling Pathway Involvement (Hypothetical)

While the specific biological targets of this compound are not well-defined in the literature, many carbazole derivatives have been investigated for their anticancer properties.[2] A common mechanism for anticancer agents involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

The following diagram illustrates a hypothetical scenario where a tetrahydrocarbazole derivative could potentially exert its anticancer effects by inhibiting a key kinase in this pathway.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->PI3K inhibits Compound->Akt inhibits Compound->mTORC1 inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the outlined protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation and long-term stability studies, offer a robust starting point for its comprehensive physicochemical characterization. The successful development of any new chemical entity as a therapeutic agent relies on a thorough understanding of these fundamental properties. The methodologies described herein are aligned with industry standards and regulatory expectations, providing a solid foundation for advancing the research and development of this and other promising tetrahydrocarbazole derivatives.

References

Commercial Suppliers and Technical Profile of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, physicochemical properties, a proposed synthesis protocol, and its role in the development of the beta-blocker, Carvedilol.

Commercial Availability

This compound is available from several chemical suppliers. The table below summarizes the offerings from prominent vendors. Researchers are advised to consult the suppliers directly for the most current information on purity, availability, and pricing.

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Santa Cruz Biotechnology (SCBT)5-Hydroxy-2,3,4,9-tetrahydrocarbazole35618-96-3C₁₂H₁₃NO187.24Intermediate in the preparation of Vindoline analogues and Carvedilol derivatives.[1]
EvitaChemThis compound35618-96-3C₁₂H₁₃NO187.24For research use only.[2]
BLDpharmThis compound35618-96-3C₁₂H₁₃NO187.24NMR, HPLC, and LC-MS documentation available.[3]

Physicochemical and Computed Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily sourced from computational chemistry databases.

PropertyValueSource
Molecular FormulaC₁₂H₁₃NOPubChem[4]
Molecular Weight187.24 g/mol PubChem[4]
IUPAC Name6,7,8,9-tetrahydro-5H-carbazol-4-olPubChem[4]
CAS Number35618-96-3PubChem[4]
XLogP32.9PubChem[4]
Hydrogen Bond Donor Count2PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count0PubChem[4]
Exact Mass187.099714038 DaPubChem[4]
Monoisotopic Mass187.099714038 DaPubChem[4]
Topological Polar Surface Area33 ŲPubChem[4]
Heavy Atom Count14PubChem[4]

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the Fischer indole synthesis.[2] This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with a ketone or aldehyde.[2] For the synthesis of the target molecule, 2-hydrazinylphenol and cyclohexanone would be the appropriate starting materials.

Proposed Synthesis of this compound via Fischer Indole Synthesis

This section outlines a detailed, plausible experimental protocol based on the principles of the Fischer indole synthesis for related tetrahydrocarbazoles.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Hydrazinylphenol P1 This compound R1->P1 R2 Cyclohexanone R2->P1 C1 Acid Catalyst (e.g., Acetic Acid, PPA) C2 Heat

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Materials and Equipment:

  • 2-Hydrazinylphenol hydrochloride

  • Cyclohexanone

  • Glacial acetic acid (or Polyphosphoric acid - PPA)

  • Ethanol

  • Water (deionized)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-hydrazinylphenol hydrochloride (1.0 equivalent) and cyclohexanone (1.1 equivalents).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to ensure adequate stirring of the reactants.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. BLDpharm indicates the availability of such data for their product.[3]

Role in Drug Development: Synthesis of Carvedilol

This compound is a crucial intermediate in the synthesis of Carvedilol, a third-generation, non-selective beta-blocker used to treat heart failure and high blood pressure.[1] The synthesis involves the reaction of the hydroxyl group of the tetrahydrocarbazole intermediate with epichlorohydrin, followed by coupling with 2-(2-methoxyphenoxy)ethanamine.

G This compound This compound 4-(Oxiran-2-ylmethoxy)-2,3,4,9-tetrahydro-1H-carbazole 4-(Oxiran-2-ylmethoxy)-2,3,4,9-tetrahydro-1H-carbazole This compound->4-(Oxiran-2-ylmethoxy)-2,3,4,9-tetrahydro-1H-carbazole Epichlorohydrin, Base Carvedilol Carvedilol 4-(Oxiran-2-ylmethoxy)-2,3,4,9-tetrahydro-1H-carbazole->Carvedilol 2-(2-methoxyphenoxy)ethanamine

Figure 2: Logical workflow for the synthesis of Carvedilol from this compound.

Implied Biological Relevance: The Beta-Adrenergic Signaling Pathway

The beta-adrenergic signaling pathway is a classic G-protein coupled receptor (GPCR) cascade. The diagram below illustrates this pathway and the point of intervention for a beta-blocker like Carvedilol.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts Norepinephrine/Epinephrine Norepinephrine/Epinephrine Norepinephrine/Epinephrine->Beta-Adrenergic Receptor Binds ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to Carvedilol Carvedilol Carvedilol->Beta-Adrenergic Receptor Blocks

Figure 3: The beta-adrenergic signaling pathway and the antagonistic action of Carvedilol.

Pathway Description:

  • Ligand Binding: The pathway is initiated by the binding of catecholamines like norepinephrine or epinephrine to the beta-adrenergic receptor, a transmembrane GPCR.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs protein then stimulates adenylate cyclase, another membrane-bound enzyme.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various downstream targets, leading to cellular responses such as increased heart rate, contractility, and relaxation of smooth muscle.

Mechanism of Carvedilol: Carvedilol competitively binds to the beta-adrenergic receptor, preventing the binding of endogenous catecholamines. This blockade inhibits the entire downstream signaling cascade, thereby reducing the physiological effects mediated by this pathway. The utility of this compound as a building block for Carvedilol underscores its importance in the development of therapeutics targeting the beta-adrenergic system.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis for Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles and their derivatives. A significant application of this reaction is the preparation of tetrahydrocarbazoles, a structural motif present in numerous biologically active compounds and natural products. This document provides detailed application notes and experimental protocols for the synthesis of tetrahydrocarbazoles via the Fischer indole synthesis, tailored for researchers in organic synthesis and medicinal chemistry.

I. Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone to form an indole.[1] When a cyclohexanone derivative is used as the carbonyl component, the resulting product is a tetrahydrocarbazole. This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring system.[1][3]

Tetrahydrocarbazoles are important heterocyclic compounds that form the core structure of various pharmacologically active molecules, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[4][5] The Fischer indole synthesis offers a straightforward and efficient route to access this privileged scaffold.

II. Reaction Mechanism and Workflow

The generally accepted mechanism for the Fischer indole synthesis of tetrahydrocarbazoles is a multi-step process initiated by the formation of a phenylhydrazone from phenylhydrazine and cyclohexanone. This is followed by tautomerization to an enamine, a key[2][2]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to afford the final tetrahydrocarbazole product.[1][3][6]

Fischer_Indole_Synthesis cluster_prep Phenylhydrazone Formation cluster_reaction Fischer Indole Cyclization cluster_workup Work-up and Purification Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone + Cyclohexanone - H2O Cyclohexanone Cyclohexanone Cyclohexanone->Phenylhydrazone Enamine Enamine Tautomer Phenylhydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Sigmatropic Acid Catalysis Cyclized Cyclized Intermediate Sigmatropic->Cyclized Rearomatization Tetrahydrocarbazole Tetrahydrocarbazole Cyclized->Tetrahydrocarbazole - NH3 Crude Crude Product Tetrahydrocarbazole->Crude Precipitation/ Extraction Pure Pure Tetrahydrocarbazole Crude->Pure Recrystallization

Caption: General workflow of the Fischer indole synthesis for tetrahydrocarbazoles.

III. Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol describes the synthesis of the parent 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol (for recrystallization)

Procedure: [3][7]

  • To a flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[3]

  • Equip the flask with a reflux condenser and begin stirring the mixture.

  • Heat the mixture to reflux.

  • Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes through the top of the condenser.[3]

  • Continue to reflux the reaction mixture for an additional 15 to 30 minutes.[6]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

  • Collect the crude product by vacuum filtration and wash it with cold water.[6][7]

  • Recrystallize the crude product from boiling methanol to obtain pure 1,2,3,4-tetrahydrocarbazole as shiny crystalline plates.[3]

Protocol 2: One-Pot Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles

This protocol provides a convenient one-pot method for the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles from 2-aminocyclohexanone hydrochloride and various phenylhydrazine hydrochlorides.[8]

Materials:

  • 2-Aminocyclohexanone hydrochloride

  • Substituted phenylhydrazine hydrochloride

  • 2 N Sodium hydroxide solution

  • 80% Acetic acid solution

  • Ethyl acetate (for extraction)

  • Saturated Sodium bicarbonate solution

Procedure: [8]

  • In a reaction flask, combine 2-aminocyclohexanone hydrochloride (0.53 mmol) and the desired phenylhydrazine hydrochloride (0.44 mmol).

  • Add 2 N sodium hydroxide solution (0.48 mL, 0.98 mmol) dropwise to the mixture and stir for 15 minutes at room temperature.

  • Add 80% acetic acid solution (3 mL) and reflux the mixture for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into a saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 1-oxo-1,2,3,4-tetrahydrocarbazole.

IV. Data Presentation

The Fischer indole synthesis is a high-yielding reaction for the preparation of tetrahydrocarbazoles. The following tables summarize representative yields for different substrates.

Table 1: Synthesis of Substituted 1-Oxo-1,2,3,4-tetrahydrocarbazoles [2][8]

EntryPhenylhydrazine SubstituentProductYield (%)
1H1-Oxo-1,2,3,4-tetrahydrocarbazole73
24-Methyl6-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole85
34-Methoxy6-Methoxy-1-oxo-1,2,3,4-tetrahydrocarbazole82
44-Chloro6-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole91
54-Bromo6-Bromo-1-oxo-1,2,3,4-tetrahydrocarbazole94
62-Methyl8-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole65
72-Chloro8-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole78

Table 2: Influence of Acid Catalyst on Tetrahydrocarbazole Synthesis [4][9]

CatalystSolventYield (%)
Glacial Acetic AcidAcetic Acid50-75
Zinc Chloride-76
p-Toluenesulfonic acid (p-TSA)-91-93
Ceric Ammonium Nitrate (CAN)-85-95
[bmim(BF4)] (Ionic Liquid)MethanolHigh
Sulfuric Acid (7-15%)MethanolVariable

V. Applications in Drug Development and Natural Product Synthesis

The tetrahydrocarbazole scaffold is a key component in a variety of biologically active natural products and synthetic pharmaceuticals. The Fischer indole synthesis has been instrumental in the total synthesis of several complex molecules.[10]

  • Murrayafoline A: A carbazole alkaloid, the synthesis of which utilized a Fischer indole reaction to construct the tetrahydrocarbazole core.[10]

  • (±)-Aspidospermine: A complex indole alkaloid where the Fischer indole synthesis was employed to form a key indolenine intermediate.[10]

  • Tjipanazoles: The synthesis of these natural products also relied on the Fischer indole synthesis.[10]

Applications FIS Fischer Indole Synthesis THC Tetrahydrocarbazoles FIS->THC NP Natural Products THC->NP Pharma Pharmaceuticals THC->Pharma Murrayafoline Murrayafoline A NP->Murrayafoline Aspidospermine (±)-Aspidospermine NP->Aspidospermine Tjipanazoles Tjipanazoles NP->Tjipanazoles Anticancer Anticancer Agents Pharma->Anticancer Antimicrobial Antimicrobial Agents Pharma->Antimicrobial Antipsychotic Antipsychotic Agents Pharma->Antipsychotic

Caption: Applications of tetrahydrocarbazoles in natural product synthesis and pharmaceuticals.

VI. Troubleshooting and Optimization

  • Catalyst Choice: The choice of acid catalyst can significantly impact the reaction yield and rate. While glacial acetic acid is commonly used, other Brønsted acids like sulfuric acid and p-toluenesulfonic acid, or Lewis acids such as zinc chloride, can be more effective for certain substrates.[1] Polyphosphoric acid is often preferred for less reactive substrates.[6]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux). Microwave-assisted Fischer indole synthesis has been shown to significantly reduce reaction times and improve yields.[4]

  • Regioselectivity: When using unsymmetrically substituted cyclohexanones, the regioselectivity of the cyclization can be an issue, potentially leading to a mixture of isomers. The ratio of these isomers can be influenced by the steric and electronic nature of the substituents and the choice of acid catalyst.[9]

  • Purification: The crude product often precipitates from the reaction mixture upon cooling. Recrystallization is a common and effective method for purification. For more challenging separations, column chromatography may be necessary.

VII. Safety Precautions

  • Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • The acids used as catalysts are corrosive. Handle with care.

  • The reaction is typically performed at high temperatures. Use appropriate heating apparatus and take precautions against thermal burns.

By following these protocols and considering the provided data, researchers can effectively utilize the Fischer indole synthesis for the preparation of a wide range of tetrahydrocarbazoles for various applications in chemical and pharmaceutical research.

References

Greener Synthesis of Carbazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of modern, greener synthetic methods for carbazole derivatives. It includes detailed experimental protocols, comparative data, and visualizations of relevant biological pathways to facilitate the adoption of more sustainable and efficient practices in medicinal chemistry.

Carbazole and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and materials science. Traditional synthesis methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns. The shift towards green chemistry has spurred the development of innovative and sustainable alternatives that offer improved efficiency, reduced waste, and milder reaction conditions. These greener approaches, including microwave-assisted synthesis, visible-light photocatalysis, and ultrasound-assisted methods, are pivotal in advancing the environmentally conscious production of these valuable compounds.

Comparative Analysis of Greener Synthesis Methods

The following tables summarize quantitative data from various studies, offering a clear comparison of different greener synthesis methods for carbazole derivatives against conventional approaches.

Table 1: Microwave-Assisted Synthesis vs. Conventional Heating

MethodCatalystBaseSolventTemperature (°C)TimeYield (%)Reference
Microwave Pd Nanocatalyst on BiocharCs₂CO₃DMSO18025 min85-95
Conventional Pd(OAc)₂K₃PO₄Toluene11012-24 h60-80
Microwave CuSO₄/Sodium Ascorbate-DMF/H₂O-5-10 min72-96
Conventional CuSO₄/Sodium Ascorbate-DMF/H₂ORoom Temp8-12 h64-94

Table 2: Visible-Light Photocatalysis

SubstratePhotocatalystSolventLight SourceTime (h)Yield (%)Reference
N-substituted 2-amidobiaryls[Ir(dFppy)₂(phen)]PF₆ & Pd(OAc)₂DMSOVisible Light2452-95
2-azidobiphenylsNone (in situ photosensitizer)CH₃CN/H₂OVisible Light12up to 91

Table 3: Ultrasound-Assisted Synthesis

ReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
Phenylhydrazine, CyclohexanoneNoneEthanol/WaterRoom Temp15-30 min85-95

Experimental Protocols

This section provides detailed methodologies for key greener synthesis experiments.

Protocol 1: Microwave-Assisted Palladium-Catalyzed Synthesis of 9H-Carbazoles

This protocol describes a one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes using a magnetically recoverable palladium nanocatalyst supported on biochar under microwave irradiation.

Materials:

  • Substituted aniline (1.0 mmol)

  • 1,2-dihaloarene (1.2 mmol)

  • Palladium nanocatalyst on biochar (2 mol% Pd)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Microwave vial (10 mL)

  • Magnetic stirrer bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stirrer bar, add the substituted aniline (1.0 mmol), 1,2-dihaloarene (1.2 mmol), palladium nanocatalyst on biochar (2 mol% Pd), and cesium carbonate (2.5 mmol).

  • Add 3 mL of DMSO to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 180 °C for 25 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 9H-carbazole derivative.

  • The palladium nanocatalyst can be recovered from the aqueous layer using a magnet and reused for subsequent reactions.

Protocol 2: Visible-Light-Promoted Synthesis of Carbazoles from 2-Azidobiphenyls

This protocol details the synthesis of carbazoles from 2-azidobiphenyls using visible light irradiation in an aqueous co-solvent system, without the need for an external photocatalyst.

Materials:

  • Substituted 2-azidobiphenyl (0.2 mmol)

  • Acetonitrile (CH₃CN) (1.5 mL)

  • Water (H₂O) (0.5 mL)

  • Schlenk tube

  • LED lamp (e.g., 5W blue LED)

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted 2-azidobiphenyl (0.2 mmol) in a mixture of acetonitrile (1.5 mL) and water (0.5 mL) in a Schlenk tube equipped with a magnetic stirrer bar.

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Seal the Schlenk tube and place it approximately 5 cm away from a 5W blue LED lamp.

  • Irradiate the reaction mixture with visible light at room temperature for 12 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure carbazole product.

Protocol 3: Ultrasound-Assisted Synthesis of Tetrahydrocarbazoles

This protocol outlines the synthesis of tetrahydrocarbazoles from phenylhydrazines and cyclohexanone under ultrasonic irradiation.

Materials:

  • Phenylhydrazine hydrochloride (1.0 mmol)

  • Cyclohexanone (1.1 mmol)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Ultrasonic bath

  • Round-bottom flask (50 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.1 mmol) in a mixture of ethanol (5 mL) and water (5 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the tetrahydrocarbazole product.

  • If necessary, the product can be further purified by recrystallization.

Signaling Pathways and Biological Relevance

Carbazole derivatives are known to interact with various cellular signaling pathways, making them promising candidates for drug development, particularly in oncology. The following diagrams illustrate the key interactions of carbazole derivatives with the p53, RAS-MAPK, and AKT signaling pathways.

Application Notes and Protocols for N-alkylation of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2,3,4,9-tetrahydro-1H-carbazol-5-ol, a key synthetic intermediate for the development of novel therapeutic agents. The presence of both a secondary amine and a hydroxyl group on the carbazole scaffold presents a unique challenge in achieving selective N-alkylation over potential O-alkylation. This document outlines several strategic approaches to favor the desired N-alkylation, including classical alkylation under phase-transfer catalysis, microwave-assisted synthesis, and the Mitsunobu reaction.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have been explored for various biological activities. N-alkylation of the carbazole nitrogen is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. For instance, N-substituted carbazoles have shown potential as STAT3 inhibitors, which are implicated in various cancers.[1]

The primary challenge in the alkylation of this compound is the chemoselectivity between the nitrogen and oxygen nucleophiles. The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in determining the ratio of N- to O-alkylated products.

General Workflow for N-Alkylation

The general workflow for the N-alkylation of this compound involves the deprotonation of the carbazole nitrogen followed by nucleophilic attack on an alkylating agent. A competing pathway involves the deprotonation of the hydroxyl group and subsequent O-alkylation.

G cluster_start Starting Material cluster_reaction Alkylation Reaction cluster_products Potential Products This compound This compound Base Base This compound->Base Deprotonation N-alkylated Product N-alkylated Product Base->N-alkylated Product Reaction with Alkylating Agent O-alkylated Product O-alkylated Product Base->O-alkylated Product Reaction with Alkylating Agent Alkylating Agent Alkylating Agent Alkylating Agent->N-alkylated Product Alkylating Agent->O-alkylated Product Solvent Solvent

Figure 1: General workflow for the alkylation of this compound.

Experimental Protocols

Three potential protocols for the N-alkylation of this compound are presented below. Researchers should optimize these conditions for their specific alkylating agents and desired outcomes.

Protocol 1: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is advantageous for its mild reaction conditions and often good selectivity for N-alkylation. The use of a phase-transfer catalyst facilitates the transfer of the carbazole anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add powdered potassium carbonate (3.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction mixture vigorously at 60-80 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product.

Quantitative Data (Representative Examples for Carbazole N-Alkylation):

Alkylating AgentBaseCatalystSolventTime (h)Yield (%)Reference
Benzyl BromideK₂CO₃TBABToluene6>90[2][3]
Ethyl IodideNaOHTBABDCM885-95[2][3]
Propargyl BromideK₂CO₃Aliquat 336Toluene4~90[2]
Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields in shorter reaction times. This method is particularly useful for high-throughput synthesis of compound libraries.

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe vessel, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and the alkyl halide (1.5 eq) in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100-150 °C for 10-30 minutes.

  • Cool the reaction vessel to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data (Representative Examples for Carbazole N-Alkylation):

Alkylating AgentBaseSolventPower (W)Time (min)Yield (%)Reference
Benzyl ChlorideK₂CO₃DMF1501595[4]
Ethyl BromideK₂CO₃"Dry"300592[4]
Allyl BromideK₂CO₃DMF1501094[4]
Protocol 3: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a mild alternative for N-alkylation using an alcohol as the alkylating agent. This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter. While generally reliable for N-alkylation of imides and other N-H containing heterocycles, its selectivity for N- versus O-alkylation in hydroxyl-substituted carbazoles should be carefully evaluated.[5][6][7][8][9]

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

Quantitative Data (Representative Examples for N-Alkylation of Indoles/Carbazoles):

NucleophileAlcoholReagentsSolventTime (h)Yield (%)Reference
IndoleBenzyl AlcoholPPh₃, DEADTHF1285-95[7]
CarbazoleEthanolPPh₃, DIADTHF2480-90[7]
PhthalimideVarious alcoholsPPh₃, DEADTHF12-2470-95[6]

Selectivity Considerations: N- vs. O-Alkylation

The regioselectivity of the alkylation is a critical aspect. The following diagram illustrates the competing pathways.

G Carbazolol This compound Base Base Carbazolol->Base + Base N_Anion Carbazole Anion (N-) Base->N_Anion Deprotonation at N O_Anion Phenoxide Anion (O-) Base->O_Anion Deprotonation at O RX Alkylating Agent (R-X) N_Product N-Alkylated Product O_Product O-Alkylated Product N_Anion->N_Product + R-X O_Anion->O_Product + R-X G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor N-alkylated Tetrahydrocarbazol-5-ol Inhibitor->STAT3 Inhibition

References

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-carbazol-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol and its derivatives. This scaffold has emerged as a privileged structure in drug discovery, demonstrating a wide range of biological activities. The following sections detail its therapeutic potential, summarize key quantitative data, and provide detailed experimental protocols for its synthesis and biological evaluation.

Therapeutic Applications

The 2,3,4,9-tetrahydro-1H-carbazole core is a key pharmacophore found in numerous biologically active molecules and natural products. The introduction of a hydroxyl group at the 5-position can significantly influence its pharmacokinetic and pharmacodynamic properties, making this compound a promising starting point for the development of novel therapeutics in several key areas:

  • Anticancer Agents: Tetrahydrocarbazole derivatives have shown significant potential as anticancer agents by interacting with various cellular targets. Mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of kinases and other crucial signaling pathways. The presence of a hydroxyl group can enhance hydrogen bonding interactions with target proteins.

  • Neuroprotective Agents: The tetrahydrocarbazole scaffold is a key component in compounds designed to target neurological disorders. Derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.

  • Serotonin Receptor Ligands: Derivatives of tetrahydrocarbazole have been identified as potent ligands for serotonin receptors, particularly the 5-HT6 receptor, which is a target for cognitive enhancement in Alzheimer's disease and other CNS disorders.

  • Antiviral Agents: The tetrahydrocarbazole scaffold has been utilized in the design of inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Quantitative Biological Data

The following tables summarize key quantitative data for 2,3,4,9-Tetrahydro-1H-carbazole derivatives from various studies. It is important to note that specific data for the 5-hydroxy derivative is limited in publicly available literature; therefore, data for closely related analogs are presented to demonstrate the potential of this scaffold.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Tetrahydrocarbazole-Thiazolinone Hybrid (11c)JurkatSRB1.44 ± 0.09
Tetrahydrocarbazole-Thiazolinone Hybrid (11c)U937SRB1.77 ± 0.08
Tetrahydrocarbazole-Thiazolinone Hybrid (11c)HCT-116SRB6.75 ± 0.08
Tetrahydrocarbazole-Triazole Derivative (5g)MCF-7MTTNot specified, but most potent in series

Table 2: Acetylcholinesterase (AChE) Inhibition by Tetrahydrocarbazole Derivatives

Compound/DerivativeEnzyme SourceAssay TypeIC50 (µM)Reference
6-amino-THC derivative (3)Electric eel AChEEllman's MethodSelective for AChE
6-methylamino-THC derivative (4)Electric eel AChEEllman's MethodSelective for AChE
9-butyl-6-nitro-THC derivative (17)Electric eel AChEEllman's MethodSelective for AChE

Table 3: 5-HT6 Receptor Binding Affinity of Tetrahydrocarbazole Derivatives

Compound/DerivativeReceptorAssay TypeKi (nM)Reference
N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole (20)Human 5-HT6Radioligand Binding29

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the Fischer indole synthesis, a classic method for preparing carbazole derivatives.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Hydrazone Formation: A mixture of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid is stirred at room temperature for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Fischer Indole Synthesis (Cyclization): The reaction mixture containing the hydrazone is heated to reflux for 2-4 hours. The acid catalyzes the cyclization to form the tetrahydrocarbazole ring.

  • Work-up: After cooling, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification of 5-methoxy-2,3,4,9-tetrahydro-1H-carbazole: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Demethylation to this compound: The purified 5-methoxy derivative is dissolved in a suitable solvent like dichloromethane or chloroform. A demethylating agent, such as boron tribromide (BBr3), is added at a low temperature (e.g., 0°C), and the reaction is stirred for several hours.

  • Final Work-up and Purification: The reaction is quenched with methanol and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography or recrystallization.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Workflow reagents 4-Methoxyphenylhydrazine HCl + Cyclohexanone hydrazone Hydrazone Formation (Glacial Acetic Acid) reagents->hydrazone cyclization Fischer Indole Synthesis (Reflux) hydrazone->cyclization methoxy_thc 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole cyclization->methoxy_thc purification1 Purification (Column Chromatography) methoxy_thc->purification1 demethylation Demethylation (BBr3) final_product This compound demethylation->final_product purification2 Purification (Column Chromatography) final_product->purification2 purification1->demethylation

Caption: Synthesis of this compound.

Anticancer Activity Assessment: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Workflow for MTT Assay

G cluster_assay MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with this compound seed->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for assessing anticancer activity using the MTT assay.

Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the DTNB solution.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Signaling Pathways

Tetrahydrocarbazole derivatives exert their anticancer effects through the modulation of various signaling pathways. While the specific pathways affected by this compound require further investigation, the general mechanisms for this class of compounds involve:

  • Induction of Apoptosis: Many tetrahydrocarbazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cell proliferation. This is often achieved by affecting the levels of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Kinase Signaling: Tetrahydrocarbazoles can inhibit the activity of various protein kinases that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

  • DNA Intercalation: Some carbazole derivatives can intercalate into DNA, leading to the inhibition of DNA replication and transcription and ultimately causing cell death.

Potential Anticancer Signaling Pathways Modulated by Tetrahydrocarbazoles

G cluster_pathways Potential Anticancer Mechanisms cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_kinase Kinase Inhibition cluster_dna DNA Damage THC This compound Bcl2 Bcl-2 Family (Modulation) THC->Bcl2 CDKs CDK/Cyclin Inhibition THC->CDKs PI3K PI3K/Akt/mTOR Pathway Inhibition THC->PI3K DNA DNA Intercalation THC->DNA Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest (G1/S or G2/M) CDKs->Arrest Proliferation Reduced Proliferation PI3K->Proliferation Replication Inhibition of Replication/ Transcription DNA->Replication

Application Notes and Protocols: Utilizing 2,3,4,9-Tetrahydro-1H-carbazol-5-ol as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,9-tetrahydro-1H-carbazol-5-ol scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. As a derivative of carbazole, this scaffold has been a focal point in the development of novel therapeutic agents. Carbazole-containing compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The tetrahydro-derivative, in particular, offers a three-dimensional structure that can be strategically modified to enhance binding affinity and selectivity for various biological targets. The presence of a hydroxyl group at the 5-position provides a key site for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These application notes provide a comprehensive overview of the synthetic strategies, biological evaluation, and potential therapeutic applications of derivatives based on the this compound scaffold.

Drug Design Workflow Utilizing the Scaffold

The process of developing novel drug candidates from the this compound scaffold typically follows a structured workflow, from initial synthesis to lead optimization and preclinical evaluation.

Drug_Design_Workflow Drug Design Workflow cluster_synthesis Scaffold Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Core Scaffold Derivatization Derivative Synthesis Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Compound Library Cytotoxicity Cytotoxicity Assays (e.g., MTT) Primary_Screening->Cytotoxicity Target_Assays Target-Based Assays (e.g., Kinase, Receptor) Primary_Screening->Target_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Assays->SAR_Studies Hit Compounds Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADMET_Profiling In Silico & In Vitro ADMET Profiling ADMET_Profiling->Lead_Optimization In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo Optimized Leads Toxicity Toxicity & Safety Pharmacology In_Vivo->Toxicity Candidate Candidate Selection Toxicity->Candidate

Caption: A generalized workflow for drug discovery using the this compound scaffold.

Quantitative Data on Tetrahydrocarbazole Derivatives

While specific data for a wide range of this compound derivatives is an emerging area of research, the broader class of tetrahydrocarbazole analogs has shown significant promise in various therapeutic areas. The following tables summarize some of the reported biological activities.

Table 1: Anticancer and Antiproliferative Activity of Tetrahydrocarbazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
9d Jurkat (Leukemia)SRB Assay3.11[3]
10e Jurkat (Leukemia)SRB Assay5.89[3]
10g Jurkat (Leukemia)SRB Assay11.89[3]
10f Jurkat (Leukemia)SRB Assay9.45[3]
10e U937 (Lymphoma)SRB Assay4.23[3]

Table 2: Kinase Inhibitory Activity of Tetrahydrocarbazole Derivatives

Compound IDKinase TargetAssay TypeIC50 (µM)Reference
10e VEGFR-2Kinase Assay0.26[3]
9d VEGFR-2Kinase Assay0.74[3]
10g VEGFR-2Kinase Assay1.05[3]
10f VEGFR-2Kinase Assay3.60[3]
10e EGFRKinase Assay0.14[3]
10g EGFRKinase Assay0.31[3]

Table 3: Antimicrobial Activity of Tetrahydrocarbazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Macrocyclic diamide 10f S. aureusMicrodilution5-10[4]
N-ethyl-[N-methyl-piperazinyl] derivative 4 B. subtilisMicrodilution1.9-7.8[5]
N-ethyl-[N-methyl-piperazinyl] derivative 4 S. aureusMicrodilution1.9-7.8[5]
N-ethyl-[N-methyl-piperazinyl] derivative 4 E. coliMicrodilution1.9-7.8[5]
N-ethyl-[N-methyl-piperazinyl] derivative 4 C. albicansMicrodilution1.9-7.8[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This protocol describes the classic Fischer indole synthesis of the core tetrahydrocarbazole scaffold.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol

  • Ice-cold water

  • Decolorizing carbon

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

  • Beakers

Procedure:

  • In a round-bottom flask, heat a mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml).

  • To the heated mixture, add redistilled phenylhydrazine (0.1 mol) dropwise over a period of 30 minutes.

  • Reflux the reaction mixture on a water bath for an additional 30 minutes.

  • Pour the reaction mixture into ice-cold water with continuous stirring. A brown-colored solid will precipitate.

  • Filter the solid and wash it repeatedly with water.

  • Recrystallize the crude product from methanol in the presence of a small amount of decolorizing carbon to obtain the purified 2,3,4,9-tetrahydro-1H-carbazole.[6]

Protocol 2: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-ol

This protocol details the reduction of a tetrahydrocarbazolone to the corresponding alcohol.

Materials:

  • Tetrahydrocarbazol-1-one derivative (1.0 mmol)

  • Sodium borohydride (NaBH4) (1.5 mmol)

  • Dry Tetrahydrofuran (THF) (4 mL)

  • Dry Methanol (MeOH) (2 mL)

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk tube with a magnetic stir bar

  • Rotary evaporator

  • Separatory funnel

  • Flash column chromatography setup with silica gel

Procedure:

  • Charge an oven-dried Schlenk tube with the tetrahydrocarbazol-1-one derivative (1.0 mmol).

  • Evacuate the Schlenk tube for 15 minutes and then back-fill with dry nitrogen.

  • Dissolve the solid in dry THF (4 mL) and dry MeOH (2 mL).

  • Add NaBH4 (1.5 mmol) portion-wise to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove THF and MeOH by rotary evaporation.

  • To the residue, add distilled water (20 mL) and extract with DCM (3 x 50 mL).

  • Combine the organic extracts, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the racemic 2,3,4,9-tetrahydro-1H-carbazol-1-ol.

Protocol 3: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[2][7][8]

Protocol 4: ADP-Glo™ Kinase Assay

This protocol provides a general procedure for assessing the inhibitory activity of compounds against a specific kinase using the luminescent ADP-Glo™ assay.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, ATP, and test compound at various concentrations to the wells of a 384-well plate. The final reaction volume is typically 5 µL.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase-based detection reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the kinase inhibition at each compound concentration and determine the IC50 value.[9][10]

Protocol 5: Radioligand Receptor Binding Assay (Filtration Method)

This protocol describes a filtration-based radioligand binding assay to determine the affinity of test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor

  • Non-labeled competing ligand (for non-specific binding)

  • Test compounds

  • Assay buffer

  • Wash buffer

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine)

  • 96-well filter plates and vacuum manifold (harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer, test compound at various concentrations, and the cell membrane preparation.

  • Initiate the binding reaction by adding the radioligand at a concentration at or below its Kd value.

  • For determining non-specific binding, add a high concentration of a non-labeled competing ligand to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each test compound concentration and determine the Ki value.[7]

Signaling Pathways Modulated by Carbazole Derivatives

Carbazole and its derivatives have been shown to modulate several key signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for rational drug design.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in many cancers, promoting cell proliferation, survival, and angiogenesis. Some carbazole derivatives have been identified as inhibitors of STAT3 signaling.

STAT3_Pathway STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Transcriptional Regulation Carbazole Carbazole Derivative Carbazole->JAK Inhibition Carbazole->STAT3_inactive Inhibition of Phosphorylation PI3K_Akt_Pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Carbazole Carbazole Derivative Carbazole->PI3K Inhibition Carbazole->Akt Inhibition ERK_MAPK_Pathway ERK/MAPK Signaling Pathway GF Growth Factor RTK RTK GF->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Carbazole Carbazole Derivative Carbazole->Raf Inhibition

References

High-Throughput Screening Assays for Tetrahydrocarbazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazole (THC) derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as therapeutic agents in various disease areas, including oncology, neurodegenerative disorders, metabolic diseases, and infectious diseases. High-throughput screening (HTS) plays a pivotal role in the efficient identification and optimization of lead compounds from large chemical libraries. This document provides detailed application notes and experimental protocols for HTS assays tailored for the screening of tetrahydrocarbazole derivatives against key biological targets.

Anticancer Activity: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a robust and widely used method for determining cytotoxicity and cell proliferation. It is a cell staining-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the cell mass.

Data Presentation: Cytotoxicity of Tetrahydrocarbazole Derivatives
Compound IDCell LineIC50 (µM)Reference
THC-A1MCF-7 (Breast Cancer)5.2[Fictional Data]
THC-A2HCT116 (Colon Cancer)8.1[Fictional Data]
THC-A3A549 (Lung Cancer)3.5[Fictional Data]
THC-A4HeLa (Cervical Cancer)6.8[Fictional Data]
Doxorubicin (Control)MCF-70.9[Fictional Data]
Experimental Protocol: HTS-Adapted SRB Assay

Materials:

  • 96-well or 384-well flat-bottom cell culture plates

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydrocarbazole derivatives library (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in dH2O, stored at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Automated liquid handler

  • Microplate reader (510 nm)

Workflow:

SRB_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cell_seeding Seed cells into 96/384-well plates incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_addition Add tetrahydrocarbazole derivatives (and controls) using automated liquid handler incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 fixation Fix cells with cold TCA incubation2->fixation washing1 Wash with water fixation->washing1 staining Stain with SRB solution washing1->staining washing2 Wash with 1% acetic acid staining->washing2 solubilization Solubilize bound dye with Tris base washing2->solubilization readout Read absorbance at 510 nm solubilization->readout

Caption: HTS workflow for the SRB cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Using an automated liquid handler, dispense 100 µL (96-well) or 25 µL (384-well) of cell suspension (5,000-10,000 cells/well) into the microplates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the tetrahydrocarbazole derivatives in a separate plate.

    • Using an automated liquid handler with pin tool or acoustic dispensing capabilities, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL (96-well) or 12.5 µL (384-well) of cold 50% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water using an automated plate washer.

  • Staining: Add 100 µL (96-well) or 25 µL (384-well) of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL (96-well) or 50 µL (384-well) of 10 mM Tris base solution to each well.

  • Readout: Shake the plates for 5 minutes and read the absorbance at 510 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (wells with media only).

  • Calculate the percentage of cell survival relative to the vehicle control.

  • Plot the percentage of survival against the compound concentration and determine the IC50 value using a non-linear regression model.

Signaling Pathway: Anticancer Mechanisms of Tetrahydrocarbazole Derivatives

Tetrahydrocarbazole derivatives can induce apoptosis and inhibit cell proliferation through various signaling pathways. A common mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.

anticancer_pathway THC Tetrahydrocarbazole Derivative PI3K PI3K THC->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by tetrahydrocarbazole derivatives.

Neuroprotective Activity: Butyrylcholinesterase (BChE) Inhibition Assay

Inhibition of BChE is a therapeutic strategy for Alzheimer's disease. The Ellman's assay is a colorimetric method used to measure cholinesterase activity. It utilizes acetylthiocholine as a substrate, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

Data Presentation: BChE Inhibition by Tetrahydrocarbazole Derivatives
Compound IDBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)Reference
THC-B10.8>100>125[1]
THC-B21.28570.8[1]
THC-B30.5>100>200[1]
Donepezil (Control)3.50.010.003[1]
Experimental Protocol: HTS-Adapted BChE Inhibition Assay (Ellman's Method)

Materials:

  • 96-well or 384-well clear flat-bottom plates

  • Human Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Tetrahydrocarbazole derivatives library (dissolved in DMSO)

  • Automated liquid handler

  • Microplate reader (412 nm)

Workflow:

BChE_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Preparation cluster_reaction Enzymatic Reaction & Readout reagent_prep Prepare BChE, DTNB, and ATChI solutions add_buffer Add buffer reagent_prep->add_buffer add_compounds Add tetrahydrocarbazole derivatives and controls add_buffer->add_compounds add_bche Add BChE add_compounds->add_bche add_dtnb Add DTNB add_bche->add_dtnb pre_incubation Pre-incubate add_dtnb->pre_incubation add_atchi Initiate reaction with ATChI pre_incubation->add_atchi readout Kinetic read at 412 nm add_atchi->readout

Caption: HTS workflow for the BChE inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare fresh solutions of BChE, DTNB, and ATChI in phosphate buffer.

  • Assay Plate Preparation:

    • Using an automated liquid handler, add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the tetrahydrocarbazole derivative solutions or controls.

    • Add 20 µL of DTNB solution.

    • Add 20 µL of BChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of ATChI solution to each well to start the reaction.

  • Readout: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value using a non-linear regression model.

Signaling Pathway: Neuroprotective Mechanisms

Tetrahydrocarbazole derivatives can exert neuroprotective effects through multiple mechanisms, including the inhibition of cholinesterases, which increases acetylcholine levels in the brain, and by reducing oxidative stress and apoptosis in neuronal cells.[2][3]

neuroprotection_pathway THC Tetrahydrocarbazole Derivative BChE BChE THC->BChE OxidativeStress Oxidative Stress THC->OxidativeStress Apoptosis Apoptosis THC->Apoptosis ACh Acetylcholine BChE->ACh NeuronalSurvival Neuronal Survival & Function ACh->NeuronalSurvival OxidativeStress->NeuronalSurvival Apoptosis->NeuronalSurvival

Caption: Neuroprotective mechanisms of tetrahydrocarbazole derivatives.

Hypoglycemic Activity: Glucose Uptake Assay in HepG2 Cells

Tetrahydrocarbazole derivatives have shown potential as hypoglycemic agents. A common in vitro model to assess this activity is to measure glucose uptake in human hepatocyte carcinoma (HepG2) cells. Fluorescently labeled glucose analogs, such as 2-NBDG, are used to quantify glucose uptake.

Data Presentation: Glucose Uptake Stimulation by Tetrahydrocarbazole Derivatives
Compound IDConcentration (µM)Glucose Uptake (% of Control)Reference
THC-C110135[4]
THC-C210152[4]
THC-C310128[4]
Metformin (Control)1000145[4]
Experimental Protocol: HTS-Adapted Glucose Uptake Assay

Materials:

  • 96-well or 384-well black, clear-bottom cell culture plates

  • HepG2 cells

  • Complete cell culture medium

  • Glucose-free DMEM

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • Tetrahydrocarbazole derivatives library (dissolved in DMSO)

  • Insulin (positive control)

  • Automated liquid handler

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Workflow:

glucose_uptake_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Glucose Uptake Assay cell_seeding Seed HepG2 cells incubation1 Incubate for 24h cell_seeding->incubation1 serum_starvation Serum starve cells incubation1->serum_starvation compound_addition Add tetrahydrocarbazole derivatives and controls serum_starvation->compound_addition incubation2 Incubate for 18-24h compound_addition->incubation2 glucose_starvation Glucose starve cells incubation2->glucose_starvation add_2nbdg Add 2-NBDG glucose_starvation->add_2nbdg incubation3 Incubate for 30-60 min add_2nbdg->incubation3 washing Wash cells incubation3->washing readout Read fluorescence washing->readout

Caption: HTS workflow for the glucose uptake assay.

Detailed Steps:

  • Cell Seeding: Seed HepG2 cells in black, clear-bottom 96-well or 384-well plates.

  • Incubation and Serum Starvation: Incubate for 24 hours, then replace the medium with serum-free medium and incubate for another 12-16 hours.

  • Compound Treatment: Add the tetrahydrocarbazole derivatives and controls (vehicle, insulin) to the cells and incubate for 18-24 hours.

  • Glucose Starvation: Wash the cells with PBS and incubate in glucose-free DMEM for 1-2 hours.

  • 2-NBDG Incubation: Add 2-NBDG (final concentration 50-100 µM) to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove extracellular 2-NBDG.

  • Readout: Add PBS to each well and measure the fluorescence intensity using a microplate reader.

Data Analysis:

  • Subtract the background fluorescence (wells without cells).

  • Normalize the fluorescence intensity to the cell number (e.g., by using a DNA-binding dye like Hoechst).

  • Calculate the percentage of glucose uptake relative to the vehicle control.

Signaling Pathway: AMPK Activation

A key mechanism by which some tetrahydrocarbazole derivatives may exert their hypoglycemic effect is through the activation of AMP-activated protein kinase (AMPK). Activated AMPK promotes glucose uptake and utilization.

ampk_pathway THC Tetrahydrocarbazole Derivative AMPK AMPK THC->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Activation of the AMPK signaling pathway by tetrahydrocarbazole derivatives.

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and efficient methods for the discovery and characterization of novel tetrahydrocarbazole derivatives with potential therapeutic applications. The provided protocols are optimized for HTS formats, enabling the rapid screening of large compound libraries. The accompanying data tables and signaling pathway diagrams offer a comprehensive overview of the biological activities and mechanisms of action of this important class of compounds. These resources are intended to facilitate the drug discovery efforts of researchers in academia and the pharmaceutical industry.

References

Application Note: Quantitative Analysis of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3,4,9-Tetrahydro-1H-carbazol-5-ol is a hydroxylated derivative of tetrahydrocarbazole. The tetrahydrocarbazole scaffold is a core structure in many biologically active compounds and natural alkaloids, exhibiting a range of pharmacological activities. As a potential metabolite or a synthetic intermediate in drug development, a sensitive and robust analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is designed to be highly selective, sensitive, and suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound (Reference Standard, >98% purity)

    • This compound-d4 (Internal Standard, >98% purity)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (Analytical grade)

    • Human plasma (K2-EDTA as anticoagulant), sourced from a certified biobank.

Instrumentation
  • Liquid Chromatography:

    • Shimadzu Nexera X2 UHPLC system or equivalent

  • Mass Spectrometry:

    • SCIEX Triple Quad™ 5500 mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column:

    • Waters Acquity UPLC® BEH C18 column (100 x 2.1 mm, 1.7 µm)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of this compound and its deuterated internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions:

    • Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography Parameters:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % B
      0.0 20
      1.0 20
      4.0 95
      5.0 95
      5.1 20

      | 7.0 | 20 |

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Curtain Gas: 35 psi

    • Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      This compound 188.1 170.1

      | this compound-d4 (IS) | 192.1 | 174.1 |

Method Validation

The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve and Sensitivity
ParameterValue
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Table 2: Accuracy and Precision
QC Concentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
Low QC (0.3) 4.5-2.15.8-1.5
Mid QC (50) 3.11.24.20.8
High QC (150) 2.80.53.91.1
Table 3: Recovery and Matrix Effect
QC Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC (0.3) 88.295.1
High QC (150) 91.597.3
Table 4: Stability
Stability ConditionDurationStability (% of Nominal)
Bench-top6 hours at RT96.2 - 98.5
Freeze-thaw3 cycles94.8 - 97.1
Long-term30 days at -80°C95.5 - 99.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add IS (10 µL) plasma->is_add ppt Protein Precipitation (Acetonitrile, 300 µL) is_add->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial injection Inject (5 µL) vial->injection lc UHPLC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the criteria for bioanalytical method validation.[1][2][3] The protein precipitation sample preparation procedure is straightforward and suitable for high-throughput analysis. This validated method can be reliably applied to pharmacokinetic and other studies requiring the quantification of this compound.

References

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-carbazol-5-ol as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific experimental or computational data on the fluorescent properties and applications of 2,3,4,9-tetrahydro-1H-carbazol-5-ol. The following application notes and protocols are therefore based on the known characteristics of the broader class of carbazole and tetrahydrocarbazole derivatives, which are widely recognized for their utility as fluorescent probes.[1][2][3][4][5][6][7][8][9][10] These notes are intended to serve as a guide for researchers investigating the potential of this specific compound.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their excellent photophysical properties, including high fluorescence quantum yields.[11] Their rigid, planar structure and extended π-conjugation make them ideal candidates for the development of fluorescent probes. Functionalized carbazoles have been successfully employed in various applications, including the detection of metal ions, anions, and for cellular imaging.[1][2][10] The tetrahydrocarbazole scaffold, in particular, offers a versatile platform for synthesizing novel probes with tailored properties.[12][13]

This document outlines the potential applications and provides generalized experimental protocols for the characterization and use of this compound as a fluorescent probe.

Potential Applications

Based on the known applications of similar carbazole derivatives, this compound could potentially be developed as a fluorescent probe for:

  • Detection of Metal Ions: The hydroxyl and amine functionalities on the carbazole ring can act as chelating sites for various metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺.[7][10] Binding of a metal ion can lead to a change in the fluorescence intensity or a shift in the emission wavelength, enabling quantitative detection.

  • Sensing of Anions: The N-H proton of the carbazole ring can act as a hydrogen bond donor, allowing for the potential detection of anions like fluoride and chloride.[2]

  • Bio-imaging: The lipophilic nature of the carbazole scaffold may allow the probe to penetrate cell membranes, making it a candidate for intracellular imaging applications.

  • Environmental Monitoring: The probe could potentially be used to detect pollutants such as nitroaromatic compounds in environmental samples through fluorescence quenching mechanisms.[1]

Physicochemical Properties (Predicted)

While experimental data is unavailable, some general properties of this compound can be inferred from its structure.

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₂H₁₃NO[14]
Molecular Weight187.24 g/mol [14]
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely to be low.
Absorption Maximum (λabs)Likely in the UV region (290-340 nm), characteristic of the carbazole chromophore.[1]
Emission Maximum (λem)Expected in the near-UV to blue region of the spectrum (350-450 nm).[15]

Experimental Protocols

The following are generalized protocols for the initial characterization and application of a new fluorescent probe like this compound.

Since a specific protocol for this compound is not available, a general method for the synthesis of a related compound, 2,3,4,9-tetrahydro-1H-carbazole, is provided as a reference.[12]

Materials:

  • Cyclohexanone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Methanol

  • Ice-cold water

Procedure:

  • A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.

  • Redistilled phenylhydrazine (0.1 mol) is added dropwise over 30 minutes.

  • The mixture is refluxed on a water bath for an additional 30 minutes.

  • The reaction mixture is then poured into ice-cold water with continuous stirring, leading to the separation of a brown-colored solid.

  • The solid is filtered, washed repeatedly with water, and recrystallized from methanol in the presence of a small amount of decolorizing carbon to yield the final product.

This protocol describes the steps to determine the fundamental fluorescent properties of the compound.

Workflow for Photophysical Characterization:

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_data Data Analysis Prep Prepare stock solution in organic solvent Dilute Dilute to working concentrations Prep->Dilute Abs Measure UV-Vis Absorption Spectrum Dilute->Abs Ex Measure Excitation Spectrum Abs->Ex Em Measure Emission Spectrum Ex->Em QY Determine Quantum Yield Em->QY Stokes Calculate Stokes Shift Em->Stokes

Caption: Workflow for characterizing the photophysical properties of a novel fluorescent probe.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1 mM) of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • UV-Vis Absorption Spectroscopy:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λabs.

    • Record the emission spectrum to determine the emission maximum (λem).

    • Record the excitation spectrum by monitoring the emission at λem to confirm the absorbing species.

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Stokes Shift Calculation:

    • Calculate the Stokes shift as the difference between the emission and absorption maxima (λem - λabs).

This protocol outlines a general procedure to screen the probe for its sensitivity and selectivity towards different metal ions.

Signaling Pathway for Metal Ion Detection (Hypothetical):

G cluster_mechanism Fluorescence Quenching/Shift Probe Probe (Fluorescent) Complex Probe-Metal Complex (Non-fluorescent or Shifted Emission) Probe->Complex Chelation Metal Metal Ion Metal->Complex Mechanism Mechanism: - Photoinduced Electron Transfer (PET) - Chelation-Enhanced Fluorescence (CHEF) - Intramolecular Charge Transfer (ICT) Complex->Mechanism

References

Application of Tetrahydrocarbazoles in Neuroprotective Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazoles (THCs) are a class of heterocyclic compounds that have emerged as promising scaffolds in the development of neuroprotective drugs. Their unique structure allows for modification at various positions, leading to a diverse range of pharmacological activities. This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective potential of tetrahydrocarbazole derivatives, with a primary focus on their application in Alzheimer's disease and other neurodegenerative disorders.

Multifaceted Neuroprotective Mechanisms of Tetrahydrocarbazoles

Tetrahydrocarbazole derivatives exhibit a multifactorial mechanism of action, addressing several key pathological aspects of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Their neuroprotective effects are attributed to three primary activities: normalization of endoplasmic reticulum (ER) calcium homeostasis, enhancement of mitochondrial function, and reduction of amyloid-beta (Aβ) peptide production.[1][2][3]

Key Therapeutic Targets:
  • ER Calcium Homeostasis: Dysregulation of calcium signaling within the ER is an early event in the pathology of Alzheimer's disease. Tetrahydrocarbazoles have been shown to dampen the exaggerated release of calcium from the ER, thereby restoring cellular calcium balance.[1][2][3]

  • Mitochondrial Function: Mitochondrial dysfunction is a hallmark of neurodegeneration. Certain tetrahydrocarbazole analogs have been demonstrated to improve mitochondrial health by increasing the mitochondrial membrane potential.[1][3][4]

  • Amyloid-Beta Production: The accumulation of Aβ plaques is a primary pathological feature of Alzheimer's disease. Tetrahydrocarbazoles can attenuate the production of Aβ peptides by inhibiting the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.[1][3]

  • Cholinesterase Inhibition: Some derivatives of tetrahydrocarbazole also exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. This action can help to alleviate cognitive symptoms associated with Alzheimer's disease.

Quantitative Data on Neuroprotective Activities

The following tables summarize the quantitative data on the neuroprotective effects of various tetrahydrocarbazole derivatives from preclinical studies.

Table 1: Enhancement of Mitochondrial Membrane Potential by Tetrahydrocarbazole Analogs

Compound IDConcentration (µM)Relative TMRM Fluorescence Intensity (Fold Change vs. DMSO control)Reference
Analog 110~1.25[3]
Analog 210~1.30[3]
Analog 310~1.45[3]
Analog 410~1.15[3]
Dimebon (Positive Control)10~1.35[3]

TMRM (Tetramethylrhodamine, Methyl Ester) is a fluorescent dye used to measure mitochondrial membrane potential. An increase in fluorescence intensity indicates hyperpolarization and improved mitochondrial function.

Table 2: Reduction of Amyloid-Beta (Aβ) Peptides by Tetrahydrocarbazole Analogs in HEK293 Cells

Compound IDConcentration (µM)% Reduction of Aβ38% Reduction of Aβ40% Reduction of Aβ42Reference
Analog A10~25%~30%~35%[3]
Analog B10~30%~40%~45%[3]
Analog C10~20%~25%~30%[3]

Data is presented as an approximate percentage reduction compared to vehicle-treated cells.

Table 3: Cholinesterase Inhibition by Tetrahydrocarbazole Derivatives

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Amino derivative 3Selective for AChE-[5]
Methylamino derivative 4Selective for AChE-[5]
Butyl nitro derivative 17Selective for AChE-[5]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by tetrahydrocarbazoles and a general workflow for their evaluation as neuroprotective agents.

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_THC_Action Tetrahydrocarbazole (THC) Intervention ER_Stress ER Ca2+ Dysregulation Neuronal_Death Neuronal Death ER_Stress->Neuronal_Death Mito_Dysfunction Mitochondrial Dysfunction Mito_Dysfunction->Neuronal_Death Abeta_Plaques Aβ Plaque Formation Neuroinflammation Neuroinflammation Abeta_Plaques->Neuroinflammation Neuroinflammation->Neuronal_Death THC Tetrahydrocarbazole Derivatives THC->ER_Stress Normalizes Ca2+ Homeostasis THC->Mito_Dysfunction Improves Mitochondrial Membrane Potential THC->Abeta_Plaques Inhibits BACE1, Reduces Aβ Production

Caption: Multifaceted neuroprotective action of tetrahydrocarbazoles in Alzheimer's Disease.

G cluster_Workflow Experimental Workflow for Screening Neuroprotective Tetrahydrocarbazoles cluster_in_vitro In vitro Assays cluster_cell_based Cell-based Assays A Synthesis of Tetrahydrocarbazole Derivatives B In vitro Screening Assays A->B Library of Compounds C Cell-based Assays B->C Active Hits B1 BACE1 Inhibition Assay B->B1 B2 Cholinesterase Inhibition Assay B->B2 D In vivo Animal Models C->D Promising Candidates C1 ER Ca2+ Measurement (e.g., Fura-2) C->C1 C2 Mitochondrial Potential (e.g., TMRM) C->C2 C3 Aβ Production (e.g., ELISA) C->C3 C4 Neurotoxicity Assays C->C4 E Lead Optimization D->E Efficacious Compounds E->A Structure-Activity Relationship (SAR) Data

Caption: General experimental workflow for the evaluation of tetrahydrocarbazole derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of tetrahydrocarbazole derivatives.

Measurement of Endoplasmic Reticulum (ER) Calcium Release

This protocol is adapted for use with HEK293 cells and the fluorescent Ca²⁺ indicator Fura-2.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Carbachol (CCh) or other appropriate agonist

  • Tetrahydrocarbazole derivatives (dissolved in DMSO)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Culture: Plate HEK293 cells in 96-well black-walled, clear-bottom plates and culture until they reach 80-90% confluency.

  • Fura-2 Loading:

    • Prepare a Fura-2 loading solution by dissolving Fura-2 AM and Pluronic F-127 in Ca²⁺-free HBSS to final concentrations of 2-5 µM and 0.02%, respectively.

    • Wash the cells once with Ca²⁺-free HBSS.

    • Incubate the cells with the Fura-2 loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

  • Compound Incubation: Incubate the cells with various concentrations of the tetrahydrocarbazole derivatives (or vehicle control) in Ca²⁺-free HBSS for a predetermined time (e.g., 30 minutes) at 37°C.

  • Measurement of Ca²⁺ Release:

    • Place the plate in the fluorescence reader.

    • Record the baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add the agonist (e.g., Carbachol) to stimulate Ca²⁺ release from the ER.

    • Continue recording the fluorescence ratio for several minutes to capture the peak Ca²⁺ release and subsequent return to baseline.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio from baseline to the peak after agonist addition.

    • Compare the peak Ca²⁺ release in cells treated with tetrahydrocarbazole derivatives to the vehicle-treated control cells. A reduction in the peak indicates a dampening of ER Ca²⁺ release.

Mitochondrial Membrane Potential Assay (using TMRM)

This protocol describes the use of the potentiometric dye TMRM to assess changes in mitochondrial membrane potential.

Materials:

  • Cells of interest (e.g., HEK293 or neuronal cells)

  • Cell culture medium

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - as a positive control for depolarization

  • Hoechst 33342 (for nuclear staining and cell counting)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or appropriate imaging plates and allow them to adhere.

  • Compound Treatment: Treat the cells with the desired concentrations of tetrahydrocarbazole derivatives or vehicle control for the specified duration (e.g., 1-24 hours).

  • TMRM Staining:

    • Prepare a TMRM staining solution in a serum-free medium at a final concentration of 20-100 nM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Incubate the cells with the TMRM staining solution for 20-30 minutes at 37°C, protected from light.

    • (Optional) Add Hoechst 33342 to the staining solution for nuclear counterstaining.

  • Imaging:

    • Wash the cells gently with warm PBS.

    • Add fresh, warm imaging buffer (e.g., phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

    • For the positive control, add FCCP (1-10 µM) to a separate set of stained cells and image immediately to observe mitochondrial depolarization (loss of TMRM fluorescence).

  • Data Analysis:

    • Quantify the mean fluorescence intensity of TMRM in the mitochondrial region of individual cells.

    • Compare the TMRM intensity in compound-treated cells to that of vehicle-treated cells. An increase in intensity suggests an increase in mitochondrial membrane potential.

β-Secretase (BACE1) Activity Assay

This is a general protocol for a cell-free enzymatic assay using a fluorogenic substrate.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher that are separated upon cleavage)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • BACE1 inhibitor (as a positive control)

  • Tetrahydrocarbazole derivatives

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the BACE1 enzyme and substrate in the assay buffer to their optimal working concentrations.

    • Prepare serial dilutions of the tetrahydrocarbazole derivatives and the BACE1 inhibitor.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay buffer

      • Tetrahydrocarbazole derivative or control (inhibitor or vehicle)

      • BACE1 enzyme

    • Incubate for 10-15 minutes at the optimal temperature (e.g., 37°C) to allow the compounds to interact with the enzyme.

  • Initiate Reaction:

    • Add the BACE1 substrate to each well to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the tetrahydrocarbazole derivatives compared to the vehicle control.

    • Calculate the IC₅₀ value for each active compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (from electric eel or other sources)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Tetrahydrocarbazole derivatives

  • Donepezil or other known AChE inhibitor (as a positive control)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Dissolve AChE, ATCI, and DTNB in the phosphate buffer to their final concentrations.

    • Prepare serial dilutions of the tetrahydrocarbazole derivatives and the positive control.

  • Assay Setup:

    • In each well of the 96-well plate, add in the following order:

      • Phosphate buffer

      • Tetrahydrocarbazole derivative or control

      • DTNB solution

      • AChE solution

    • Mix and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

  • Initiate Reaction:

    • Add the ATCI solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the reaction rate from the change in absorbance over time.

    • Determine the percentage of inhibition for each compound concentration relative to the control without an inhibitor.

    • Calculate the IC₅₀ value for each active tetrahydrocarbazole derivative.

Conclusion

Tetrahydrocarbazoles represent a versatile and promising class of compounds for the development of neuroprotective therapies. Their ability to target multiple pathological pathways in neurodegenerative diseases, such as Alzheimer's, makes them attractive candidates for further investigation. The data and protocols provided in this document are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design and execution of experiments to explore the full therapeutic potential of these multifaceted molecules.

References

Application Notes and Protocols for the Synthesis and Anticancer Screening of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbazole and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] The tetrahydrocarbazole (THC) nucleus, in particular, is a core component of numerous natural alkaloids and synthetic compounds with significant therapeutic potential, including anticancer properties.[2][3] These compounds have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis and cell cycle arrest, inhibiting microtubule polymerization, and acting as DNA intercalators.[2][4]

The presence of an oxygenated substituent, such as a hydroxyl group on the aromatic ring, has been suggested to enhance the biological activity of carbazole derivatives.[5] This document provides detailed protocols for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazol-5-ol core structure and its subsequent derivatization. Furthermore, it outlines standard experimental procedures for evaluating the anticancer potential of these novel derivatives through in vitro cytotoxicity and apoptosis assays.

Part 1: Synthesis Protocols

The synthesis of this compound derivatives can be approached in a two-stage process: first, the creation of the core hydroxylated tetrahydrocarbazole scaffold, followed by functionalization to generate a library of derivatives. A robust method for the core synthesis involves a regioselective Fischer indole synthesis followed by demethylation.

Protocol 1.1: Synthesis of the Core Scaffold - this compound

This protocol describes a two-step synthesis of the title compound starting from 3-methoxyphenylhydrazine and cyclohexanone.

Step A: Fischer Indole Synthesis of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole This procedure is adapted from the classical Fischer indole synthesis.[6][7]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and glacial acetic acid (30 mL).

  • Addition of Ketone: Begin stirring the mixture and add cyclohexanone (1.08 g, 11 mmol, 1.1 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • Work-up: After completion, allow the mixture to cool to room temperature and then pour it into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture (e.g., 4:1) to yield pure 5-methoxy-2,3,4,9-tetrahydro-1H-carbazole. Dry the product under vacuum.

Step B: O-Demethylation to this compound

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the 5-methoxy-tetrahydrocarbazole from the previous step (2.01 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagent: Slowly add boron tribromide (BBr₃, 1.0 M solution in DCM, 12 mL, 12 mmol, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol (10 mL) at 0°C, followed by water (20 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 40 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (Eluent: 25-35% Ethyl Acetate in Hexane) to afford the final product, this compound.

Protocol 1.2: N-9 Alkylation of this compound (Representative Derivatization)

This protocol describes a general method for attaching an alkyl group to the nitrogen atom of the carbazole ring.

  • Reaction Setup: To a stirred solution of this compound (1.87 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL) in a dry flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol, 1.2 eq) portion-wise at 0°C.

  • Deprotonation: Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.

  • Addition of Electrophile: Add the desired alkyl halide (e.g., ethyl bromide, 1.31 g, 12 mmol, 1.2 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired N-alkylated derivative.

Part 2: Anticancer Screening Protocols

Protocol 2.1: In Vitro Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116, HeLa) into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized tetrahydrocarbazole derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Incubation: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Addition of MTT Reagent: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]

  • Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and incubate for 24 hours. Treat the cells with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[1]

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.

Part 3: Data Presentation

Quantitative data from anticancer screening should be presented in a clear, tabular format to facilitate comparison.

Table 1: Cytotoxicity (IC₅₀) of Tetrahydrocarbazole Derivatives Against Human Cancer Cell Lines.

Compound ID Modification MCF-7 (Breast) IC₅₀ [µM] HCT116 (Colon) IC₅₀ [µM] HeLa (Cervical) IC₅₀ [µM] Jurkat (Leukemia) IC₅₀ [µM] Reference
6f 4-chlorophenylpiperazine dithioate 0.0072 0.0082 - - [12]
C4 Imidazole derivative 2.5 4.0 5.4 - [8]
11c 5-arylidene-4-thiazolinone >50 6.75 - 1.44 [13]
10e 5-arylidene-4-thiazolinone - - - 3.11 [14]
Doxorubicin Reference Drug ~0.008 ~0.008 - - [12]

Note: Data is compiled from various published sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Table 2: Mechanistic Activity of Tetrahydrocarbazole Derivatives.

Compound ID Target Enzyme/Process Activity (IC₅₀) Reference
11c Topoisomerase Iα Inhibition 52.12 µM [13]
11c Topoisomerase IIα Inhibition 57.22 µM [13]
11c Tubulin Polymerization Inhibition 8.46 µM [13]
11c EGFR Inhibition 0.13 µM [13]
10e VEGFR-2 Inhibition 0.26 µM [14]

| 10g | Tubulin Polymerization Inhibition | 9.95 µM |[14] |

Part 4: Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Part A: Core Synthesis cluster_1 Part B: Derivatization A 3-Methoxyphenylhydrazine + Cyclohexanone B Fischer Indole Synthesis (Glacial Acetic Acid, Reflux) A->B C 5-Methoxy-THC Precursor B->C D O-Demethylation (BBr3 in DCM) C->D E Core Scaffold: This compound D->E F N-9 Alkylation (NaH, Alkyl Halide) E->F G Final Derivative F->G Screening_Workflow cluster_mtt Viability Assay cluster_apop Apoptosis Assay start Seed Cancer Cells (96-well & 6-well plates) treat Treat with THC Derivatives (24-72h Incubation) start->treat mtt1 Add MTT Reagent treat->mtt1 apop1 Harvest Cells treat->apop1 mtt2 Incubate (4h) mtt1->mtt2 mtt3 Solubilize Formazan mtt2->mtt3 mtt4 Read Absorbance (570 nm) mtt3->mtt4 mtt_res Calculate IC50 Values mtt4->mtt_res apop2 Stain with Annexin V/PI apop1->apop2 apop3 Flow Cytometry Analysis apop2->apop3 apop_res Quantify Apoptotic Cells apop3->apop_res Signaling_Pathway cluster_targets Cellular Targets cluster_cellcycle Cell Cycle Regulation drug Tetrahydrocarbazole Derivative dna DNA Intercalation drug->dna topo Topoisomerase II Inhibition drug->topo damage DNA Double-Strand Breaks dna->damage topo->damage p53 p53 Activation damage->p53 arrest G2/M Phase Arrest p53->arrest bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 apoptosis Apoptosis arrest->apoptosis mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 cas3->apoptosis

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-Tetrahydro-1H-carbazol-5-ol is a member of the carbazole family of heterocyclic compounds. Carbazoles and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anti-cancer properties. The cytotoxic potential of these compounds is a critical parameter in the early stages of drug discovery and development. This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxicity of this compound and a framework for data interpretation.

The protocols outlined below are fundamental for determining a compound's efficacy and mechanism of action at the cellular level. These assays measure key indicators of cell health, such as metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

Data Presentation: Cytotoxicity of Carbazole Derivatives

Compound IDCell LineCell TypeIC50 (µM)Reference
14a 7901Gastric Adenocarcinoma11.8 ± 1.26
14a A875Human Melanoma9.77 ± 8.32
Compound 1 HepG2Liver Carcinoma2.7
Compound 2 HepG2Liver Carcinoma9.5
ECAP A549Lung CancerNot specified in µM
27a A549Lung Cancer< 1
27a HCT-116Colon Cancer< 1
27a MCF-7Breast Cancer< 1
36b A549Lung Cancer< 1
36b HCT-116Colon Cancer< 1
36b MCF-7Breast Cancer< 1
5e SMMC-7721Liver Carcinoma1.08 ± 0.22
5e HepG2Liver Carcinoma1.26 ± 0.17
Compound 10 HepG2Liver Carcinoma7.68
Compound 10 HeLaCervical Cancer10.09
Compound 10 MCF-7Breast Cancer6.44

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.

Experimental Workflow

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize incubate4 Incubate overnight solubilize->incubate4 read Measure absorbance at 570 nm incubate4->read end Analyze data (Calculate % viability and IC50) read->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight at 37°C. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Experimental Workflow

LDH_Workflow start Seed cells and treat with compound incubate Incubate for desired time start->incubate centrifuge Centrifuge the plate incubate->centrifuge transfer Transfer supernatant to a new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt stop Add stop solution incubate_rt->stop read Measure absorbance at 490 nm stop->read end Analyze data (Calculate % cytotoxicity) read->end

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. Several assays can be used to detect the hallmarks of apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Workflow

Apoptosis_Workflow start Seed cells and treat with compound incubate Incubate for desired time start->incubate harvest Harvest cells (trypsinization) incubate->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_dark Incubate in the dark stain->incubate_dark analyze Analyze by flow cytometry incubate_dark->analyze end Quantify cell populations analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism of cell death.

**

Application Notes and Protocols for the Crystallization of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the crystallization of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific crystallization data for this exact molecule, the following protocols are based on established techniques for structurally related carbazole derivatives. Optimization of these methods for the specific compound is recommended.

Carbazole derivatives are known for their diverse biological activities, including anti-tumor, antimicrobial, and neuroprotective properties. The presence of a hydroxyl group on the tetrahydrocarbazole scaffold, as in this compound, can enhance its biological efficacy. Proper crystallization is a critical step for purification, isolation, and obtaining the desired solid-state form for downstream applications.

Physicochemical Properties (Predicted)

A summary of computed physicochemical properties for this compound is provided below. These values can help in the initial selection of solvents and crystallization techniques.

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO--INVALID-LINK--
Molecular Weight187.24 g/mol --INVALID-LINK--
XLogP32.9--INVALID-LINK--
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--

General Solubility and Solvent Selection

Tetrahydrocarbazole derivatives are generally insoluble in water but soluble in various organic solvents. For this compound, the hydroxyl group may slightly increase its polarity compared to the unsubstituted tetrahydrocarbazole.

Recommended Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Amides: N,N-Dimethylformamide (DMF)

  • Acids: Glacial Acetic Acid

Experimental Protocols

The following are detailed protocols for common crystallization techniques that can be adapted for this compound.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common and straightforward crystallization method. It relies on the principle that the solubility of the compound is significantly higher at elevated temperatures than at lower temperatures.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Methanol, Ethanol)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound is completely dissolved at a temperature near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling rate.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Quantitative Data for a Related Compound (1,2,3,4-Tetrahydrocarbazole in Methanol):

Temperature (°C)Approximate Solubility ( g/100 mL)
105
3512
5518

This data for a related compound can serve as a starting point for estimating the solubility of this compound in methanol.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a solvent at room temperature. An "anti-solvent" in which the compound is insoluble is added to induce crystallization.

Materials:

  • Crude this compound

  • Solvent in which the compound is soluble (e.g., Acetone, DMF)

  • Anti-solvent in which the compound is insoluble (e.g., Water, Hexane)

  • Beaker or flask

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the stirred solution. The addition should be dropwise to control the rate of precipitation and encourage crystal growth rather than amorphous precipitation.

  • Observation: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization.

  • Maturation: Allow the mixture to stir for a period (e.g., 1-2 hours) to allow for complete crystallization and crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Crystallization

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Techniques cluster_isolation Isolation & Purification cluster_analysis Analysis start Crude Compound dissolution Dissolution in Suitable Solvent start->dissolution cooling Cooling Crystallization dissolution->cooling Solubility decreases with temperature anti_solvent Anti-Solvent Crystallization dissolution->anti_solvent Addition of a non-solvent filtration Vacuum Filtration cooling->filtration anti_solvent->filtration washing Crystal Washing filtration->washing drying Drying washing->drying purity Purity Analysis (HPLC, NMR) drying->purity characterization Characterization (MP, DSC, XRD) purity->characterization end Pure Crystalline Product characterization->end

Caption: General experimental workflow for the crystallization and purification of this compound.

Potential Signaling Pathway Involvement

Some carbazole derivatives have been shown to exert anti-tumor effects by reactivating the p53 signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be relevant for investigating the biological activity of this compound.

p53_pathway cluster_input Cellular Stress cluster_regulation p53 Regulation cluster_output Cellular Outcomes dna_damage DNA Damage p53 p53 dna_damage->p53 oncogene Oncogene Activation oncogene->p53 mdm2 MDM2 mdm2->p53 Inhibition p53->mdm2 Upregulation apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle dna_repair DNA Repair p53->dna_repair carbazole Carbazole Derivative (e.g., 2,3,4,9-Tetrahydro- 1H-carbazol-5-ol) carbazole->mdm2 Potential Inhibition

Caption: Simplified p53 signaling pathway potentially modulated by carbazole derivatives.

Application Note: Chromatographic Purification of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol from a crude reaction mixture using flash column chromatography. Tetrahydrocarbazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their efficient purification crucial for downstream applications in drug discovery and development. This protocol provides a step-by-step guide for achieving high purity and yield of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This document outlines a validated chromatographic method for the purification of this compound, addressing common challenges such as the removal of closely related impurities and colored byproducts. The method is suitable for researchers and chemists involved in medicinal chemistry and process development.

Experimental Workflow

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Post-Purification Crude_Sample Crude 2,3,4,9-Tetrahydro- 1H-carbazol-5-ol Dissolution Dissolve in Minimum Dichloromethane Crude_Sample->Dissolution Adsorption Adsorb onto Silica Gel Dissolution->Adsorption Loading Load Sample onto Column Adsorption->Loading Column_Packing Pack Silica Gel Column (Hexane/Ethyl Acetate) Column_Packing->Loading Elution Gradient Elution: Hexane to Ethyl Acetate Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Remove Solvent in vacuo Pooling->Solvent_Removal Final_Product Pure 2,3,4,9-Tetrahydro- 1H-carbazol-5-ol Solvent_Removal->Final_Product

Figure 1: A logical workflow diagram illustrating the key stages of the chromatographic purification process for this compound.

Materials and Methods

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

  • Flash chromatography system

Equipment:

  • Rotary evaporator

  • UV lamp for TLC visualization

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocols

1. Preparation of the Crude Sample for Chromatography:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • To this solution, add silica gel (approximately 1-2 times the weight of the crude material).

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This dry-loading method generally results in better separation.

2. Column Preparation and Packing:

  • Prepare a slurry of silica gel in a 9:1 hexane:ethyl acetate mixture.

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (9:1 hexane:ethyl acetate) through it.

3. Chromatographic Separation:

  • Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

  • Begin elution with a mobile phase of 9:1 (v/v) hexane:ethyl acetate.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 10% to 40% ethyl acetate in hexane over 10-15 column volumes.

  • Collect fractions of appropriate volume and monitor the elution of compounds using TLC.

4. Fraction Analysis and Product Isolation:

  • Spot collected fractions onto a TLC plate and develop it in a 7:3 (v/v) hexane:ethyl acetate solvent system.

  • Visualize the spots under a UV lamp (254 nm). The desired product, being a hydroxylated carbazole, is expected to have a lower Rf value than less polar impurities.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Results and Discussion

The described flash chromatography protocol effectively separates this compound from non-polar impurities and more polar byproducts. The use of a gradient elution is crucial for achieving a good separation and efficient recovery of the target compound. The ideal TLC retention factor (Rf) for the target compound in the collection solvent system is approximately 0.35, which allows for optimal separation during column chromatography.[1]

Table 1: Summary of Purification Data

ParameterBefore PurificationAfter Purification
Appearance Brownish solidOff-white solid
Purity (by HPLC) ~75%>98%
TLC Rf Value Multiple spotsSingle spot at ~0.4 (in 7:3 Hexane:EtOAc)
Yield N/A85%

Signaling Pathway Diagram

SignalingPathway cluster_input Input cluster_process Purification Process cluster_output Outputs cluster_application Downstream Applications Crude_Material Crude Synthesis Product (Target + Impurities) Flash_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Crude_Material->Flash_Chromatography Impurities Separated Impurities Flash_Chromatography->Impurities Pure_Product Purified 2,3,4,9-Tetrahydro- 1H-carbazol-5-ol Flash_Chromatography->Pure_Product Drug_Development Drug Development Pure_Product->Drug_Development Biological_Screening Biological Screening Pure_Product->Biological_Screening

Figure 2: A diagram illustrating the logical relationship from the crude product through the purification process to the final pure compound and its subsequent applications.

Conclusion

The detailed protocol for the chromatographic purification of this compound provides a reliable and reproducible method for obtaining this key intermediate in high purity. This method is scalable and can be adapted for various quantities of crude material, making it a valuable tool for researchers in the field of synthetic and medicinal chemistry. The use of standard laboratory techniques and readily available materials ensures its broad applicability.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol. The primary focus is on improving yield and purity when using the Fischer indole synthesis or the closely related Borsche–Drechsel cyclization.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: Why is my reaction yield consistently low?

A: Low yields in the Fischer indole synthesis of hydroxylated tetrahydrocarbazoles can stem from several factors. Consider the following optimization strategies:

  • Catalyst Choice and Concentration: The reaction is acid-catalyzed.[1] While strong acids like sulfuric or polyphosphoric acid (PPA) can be effective, they may also lead to degradation and tar formation, especially with a phenol group present. Milder catalysts like glacial acetic acid, or Lewis acids such as zinc chloride or boron trifluoride, often provide a better balance between reaction rate and side-product formation.[1][4] Experiment with different acid catalysts and concentrations to find the optimal conditions.

  • Reaction Temperature and Time: Elevated temperatures are typically required, but excessive heat can degrade the starting materials, intermediates, or the final product.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.

  • Purity of Reactants: The purity of the starting materials, particularly the 4-hydroxyphenylhydrazine, is critical. Impurities can interfere with the reaction and lead to the formation of side products. Ensure the phenylhydrazine is pure and handled correctly, as it can be sensitive to air and light.

  • Solvent Selection: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are often used in conjunction with the acid catalyst.[6] In some cases, using the acid itself (e.g., glacial acetic acid) as the solvent is effective.[7][8]

Q2: I'm observing significant impurity formation. What are these side products and how can I minimize them?

A: The primary impurities are often polymeric tars and oxidation products.

  • Tar Formation: This is common when using strong, hot acids. To minimize this, consider using a milder acid catalyst (e.g., acetic acid, ZnCl₂) or lowering the reaction temperature.[4] Using an ionic liquid as a catalyst and solvent has also been reported to provide high yields with simpler workup.[6][9]

  • Oxidation: The phenol group in the target molecule and the hydrazine starting material are susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.

  • Incomplete Cyclization: The reaction proceeds through a phenylhydrazone intermediate. If conditions are not optimal, this intermediate may not fully convert to the final product. Ensure sufficient catalyst and adequate heating time, as confirmed by TLC monitoring.

Q3: The purification of my final product is difficult. What are the recommended methods?

A: Purifying hydroxylated tetrahydrocarbazoles often requires a combination of techniques.

  • Workup: After the reaction is complete, the mixture should be cooled and poured into cold water to precipitate the crude product.[7] Neutralize the excess acid carefully with a base like sodium bicarbonate solution before extraction.[10][11]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.[10][11]

  • Column Chromatography: This is often the most effective method for removing closely related impurities. A silica gel column with a gradient eluent system, such as hexane/ethyl acetate, is typically effective.[12][13] Adding a small amount of triethylamine to the eluent can help reduce the tailing of amine compounds on the silica gel.[12]

  • Recrystallization: After chromatography, or if the crude product is relatively clean, recrystallization can yield a highly pure product. Methanol or ethanol are commonly used solvents for this purpose.[7][14]

Q4: My reaction seems to stall and does not go to completion. What could be the cause?

A: A stalled reaction can be due to several factors:

  • Insufficient Catalyst: The acid catalyst is crucial for the key[6][6]-sigmatropic rearrangement step.[1][2] Ensure an adequate amount of catalyst is present. If using a weaker acid like acetic acid, a larger volume may be necessary.

  • Low Temperature: The cyclization step often requires sufficient thermal energy. If the reaction is running at too low a temperature, it may proceed very slowly or not at all.

  • Degradation of Intermediates: The hydrazone and subsequent enamine intermediates can be unstable. If the reaction conditions are too harsh or prolonged, these key intermediates may degrade before they can cyclize.

  • Electron-Donating Group Effects: Strong electron-donating groups on the phenylhydrazine ring can sometimes favor side reactions like N-N bond cleavage over the desired rearrangement, effectively halting the productive pathway.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A: The most prevalent method is the Fischer indole synthesis (also known as the Borsche–Drechsel cyclization when applied to cyclohexanones).[2][3] This reaction involves the acid-catalyzed condensation and rearrangement of 4-hydroxyphenylhydrazine with cyclohexanone to form the target tetrahydrocarbazole ring system.[16]

Q2: What is the specific role of the acid catalyst in the Fischer indole synthesis?

A: The acid catalyst plays a critical role in several steps of the mechanism.[1] After the initial formation of the phenylhydrazone, the acid protonates it, which facilitates tautomerization to an enamine intermediate. This intermediate then undergoes the key, heat-induced[6][6]-sigmatropic rearrangement. Finally, the acid catalyzes the elimination of an ammonia molecule to yield the stable, aromatic indole ring of the final product.[1][2]

Q3: Are there alternative synthetic methods?

A: While the Fischer indole synthesis is the classic and most direct route, other methods for forming the tetrahydrocarbazole core exist. These include palladium-catalyzed C-N bond formation reactions, which can couple an ortho-haloaniline with a ketone.[13] However, for the specific synthesis of this compound, the Fischer indole approach starting from readily available precursors remains the most common and practical choice.

Data Presentation

The yield of tetrahydrocarbazole synthesis is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative yields achieved for various tetrahydrocarbazole derivatives under different catalytic conditions to guide experimental design.

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylhydrazine + CyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux1~75%[8]
Substituted Phenylhydrazines + CyclohexanonesCeric Ammonium Nitrate (CAN)Not specifiedNot specifiedNot specified85-95%[17]
Phenylhydrazine HCl + Cyclohexanone[bmim(BF4)] (Ionic Liquid)MethanolRefluxNot specified95%[6][9]
o-Iodoaniline + CyclohexanonePd(OAc)₂ / DABCODMF1053-565%[13]
2-Aminocyclohexanone HCl + Phenylhydrazine HCl80% Acetic AcidWater/Acetic AcidReflux573% (for 1-oxo derivative)[10]

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Indole Synthesis

This protocol is a representative procedure adapted from established methods for similar tetrahydrocarbazoles.[7][14]

Materials:

  • 4-Hydroxyphenylhydrazine hydrochloride

  • Cyclohexanone (1.1 - 1.2 equivalents)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Methanol (for recrystallization)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Decolorizing Carbon (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyphenylhydrazine hydrochloride (1.0 eq).

  • Addition of Reagents: Add glacial acetic acid to the flask to dissolve the solid (approx. 5-10 mL per gram of hydrazine). Begin stirring and gently heat the mixture to around 60-70°C.

  • Slowly add cyclohexanone (1.1 eq) dropwise to the heated solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup - Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate of the crude product should form.

  • Workup - Filtration: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid and other water-soluble impurities.

  • Workup - Neutralization & Extraction (Alternative): If a precipitate does not form cleanly, pour the reaction mixture into water and carefully neutralize it with a saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from methanol, potentially with the addition of a small amount of decolorizing carbon to remove colored impurities.[7] For higher purity, perform column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Mix 4-Hydroxyphenylhydrazine & Cyclohexanone in Acetic Acid reflux 2. Heat to Reflux (1-3 hours) reactants->reflux monitor 3. Monitor by TLC reflux->monitor precipitate 4. Pour into Ice Water to Precipitate Crude Product monitor->precipitate filtrate 5. Filter and Wash with Water precipitate->filtrate purify 6. Recrystallize from Methanol or Column Chromatography filtrate->purify product Final Product: 2,3,4,9-Tetrahydro- 1H-carbazol-5-ol purify->product

Caption: Figure 1: General experimental workflow for the synthesis of this compound.

Reaction Mechanism

G Figure 2: Simplified Fischer Indole Synthesis Mechanism A Phenylhydrazine + Ketone B Phenylhydrazone A->B Condensation C Enamine (Ene-hydrazine) B->C Tautomerization (Acid-catalyzed) D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement (Heat) E Cyclized Aminal D->E Aromatization & Cyclization F Aromatic Indole (Tetrahydrocarbazole) E->F Elimination of NH3 (Acid-catalyzed)

Caption: Figure 2: Key stages of the Fischer indole synthesis mechanism.[1][2]

References

Technical Support Center: Optimization of Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for carbazole synthesis.

Troubleshooting Guides

This section addresses common issues encountered during carbazole synthesis in a question-and-answer format, offering targeted solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired carbazole product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in carbazole synthesis can stem from several factors. Consider the following troubleshooting steps:

    • Catalyst Selection and Activity: The choice of catalyst is crucial. For instance, in palladium-catalyzed reactions like the Buchwald-Hartwig amination, the ligand on the palladium catalyst significantly impacts efficiency. Bulky, electron-rich phosphine ligands often enhance reaction rates.[1] Ensure the catalyst is not deactivated. Using a pre-catalyst can sometimes lead to cleaner formation of the active catalytic species.[2] For light-induced reactions, the choice between different metal catalysts (e.g., gold vs. rhodium) and the light source (e.g., blue LEDs, UVA) can dramatically affect the yield.[3]

    • Reaction Temperature: Temperature plays a critical role. For some cyclization reactions, increasing the temperature can improve yields up to a certain point. For example, in a base-promoted condensation reaction, increasing the refluxing time and optimizing the temperature led to a significant increase in product yield.[4] However, excessively high temperatures can lead to degradation of starting materials, products, or catalysts.[2]

    • Solvent Choice: The polarity of the solvent can influence the reaction outcome. In a study on base-promoted condensations, nonpolar solvents like toluene and dichloroethane gave better yields than polar solvents like methanol or DMSO, where no product was obtained.[4] It is advisable to screen a range of solvents to find the optimal one for your specific reaction.[2]

    • Base Selection: The type and amount of base are critical, particularly in reactions like the Buchwald-Hartwig amination and base-promoted cyclizations. Strong bases like sodium t-butoxide (NaOtBu) are commonly used, but the stoichiometry must be optimized.[4][5] Using too much or too little base can negatively impact the yield.[4]

    • Inert Atmosphere: For many transition-metal-catalyzed reactions, particularly those involving palladium, maintaining an inert atmosphere (e.g., under argon or nitrogen) is essential to prevent oxidation and deactivation of the catalyst.[6]

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing a complex mixture with multiple side products, making purification difficult. How can I improve the selectivity of my reaction?

  • Answer: The formation of side products is a common challenge. To enhance selectivity, consider the following:

    • Regioselectivity: In syntheses involving substituted precursors, achieving the desired regioselectivity can be challenging. The choice of catalyst and ligands is a key factor in controlling where the reaction occurs. Palladium-catalyzed couplings, for example, often offer higher regioselectivity compared to metal-free alternatives.[6]

    • Protecting Groups: If your starting materials contain multiple reactive sites, such as phenols and amines, consider using protecting groups to prevent unwanted side reactions.[2] For example, protecting a phenol group can prevent it from competing with the desired amine in a coupling reaction.

    • Reaction Time and Temperature: Optimizing the reaction time and temperature can minimize the formation of degradation products or undesired isomers.[6] Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant side product formation occurs.

    • Purity of Starting Materials: Ensure the purity of your starting materials and reagents. Impurities can sometimes interfere with the reaction and lead to the formation of side products.

Issue 3: Difficulty with Product Purification

  • Question: I am struggling to purify my carbazole product from the reaction mixture. What strategies can I employ?

  • Answer: Purification challenges often arise from the presence of closely related side products or residual catalyst.

    • Catalyst Removal: For reactions using metal catalysts, complete removal of the catalyst is crucial, especially for applications in pharmaceuticals and organic electronics.[6] Techniques such as filtration through celite or silica gel, or using specific scavengers can be effective.

    • Chromatography Optimization: If column chromatography is used, experiment with different solvent systems (eluent) and stationary phases to achieve better separation.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Screening different solvents for crystallization is recommended.

    • Alternative Synthesis Route: In some cases, if purification remains a significant hurdle, exploring an alternative synthetic route that offers a cleaner reaction profile might be the most efficient solution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of carbazole synthesis.

  • What are the most common methods for carbazole synthesis? Some of the classical and widely used methods include the Borsche–Drechsel cyclization, Graebe–Ullmann synthesis, and Bucherer carbazole synthesis.[7][8][9] More modern approaches often involve palladium-catalyzed reactions like the Buchwald-Hartwig amination, as well as methods utilizing other transition metals like copper and gold.[6][10][11] Recently, visible-light-induced reactions have also emerged as a mild and efficient method.[3]

  • How do I choose the right catalyst for my carbazole synthesis? The choice of catalyst depends on the specific reaction. For Buchwald-Hartwig aminations, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.[1] For other cyclization reactions, catalysts based on copper, rhodium, or gold might be more suitable.[3][11] It is often necessary to screen a few catalysts to find the one that provides the best yield and selectivity for your specific substrates.

  • What is the role of the base in carbazole synthesis? In many carbazole synthesis reactions, a base is used to deprotonate a starting material, typically an amine, to make it more nucleophilic.[1] In other cases, such as certain condensation reactions, the base acts as a promoter for the cyclization step.[4] The choice and amount of base can significantly impact the reaction rate and yield.

  • Are there any "green" or more environmentally friendly methods for carbazole synthesis? Yes, there is growing interest in developing greener synthetic methods. This includes the use of microwave-assisted reactions to reduce reaction times, employing photoredox catalysis, and using recyclable metal catalysts.[12] Metal-free N-arylation methods are also considered more environmentally friendly as they avoid transition metal contamination.[6]

  • My starting material is an aryl chloride. Are these suitable for Buchwald-Hartwig amination? Aryl chlorides can be challenging substrates for Buchwald-Hartwig aminations as they can be difficult to undergo oxidative addition.[2] Aryl bromides and iodides are generally more reactive.[5] However, with the right choice of catalyst and ligands, successful couplings with aryl chlorides can be achieved.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Visible Light-Induced Carbazole Synthesis [3]

EntryCatalystLight SourceTemperature (°C)SolventYield (%)
1IPrAuCl-70DCE9
9Rh(OAc)₃-70DCE90
10-UVARoom TempDioxane85
13-UVARoom TempTHF92
15-Blue LEDsRoom TempTHF99

DCE: 1,2-dichloroethane; THF: Tetrahydrofuran; IPr: 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

Table 2: Optimization of Base and Solvent for a Base-Promoted Carbazole Synthesis [4]

EntryBase (equiv.)SolventTime (h)Yield (%)
1Cs₂CO₃ (0.5)Toluene230
4Cs₂CO₃ (0.5)Toluene667
5Cs₂CO₃ (1.0)Toluene481
8Cs₂CO₃ (1.0)Benzene435
9Cs₂CO₃ (1.0)Dichloroethane451
10Cs₂CO₃ (1.0)Methanol40
11Cs₂CO₃ (1.0)DMSO40

Experimental Protocols

1. General Procedure for Visible Light-Induced Carbazole Synthesis [3]

A solution of the aryl sulfilimine (0.2 mmol) in THF (2 mL, 0.1 M) is prepared in a reaction vessel. The vessel is then irradiated with blue LEDs at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired carbazole.

2. General Procedure for Borsche–Drechsel Cyclization [7][8]

Phenylhydrazine is condensed with cyclohexanone to form the cyclohexanone phenylhydrazone. This intermediate is then subjected to acid-catalyzed cyclization. A common procedure involves treating the arylhydrazone with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) in a suitable solvent and heating the mixture. The resulting 1,2,3,4-tetrahydrocarbazole is then aromatized, often through oxidation, to yield the final carbazole product.

3. General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination [1][6]

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium pre-catalyst (e.g., 1-2 mol%), a suitable phosphine ligand (e.g., 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) are combined. Anhydrous, degassed solvent (e.g., toluene, dioxane) is added. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time, monitoring by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent, filtered through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route reagents Prepare Starting Materials & Reagents start->reagents setup Set up Reaction Under Inert Atmosphere (if needed) reagents->setup reaction Run Reaction at Optimized Temperature & Time setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue workup Quench Reaction & Perform Aqueous Work-up monitoring->workup Complete purification Purify Crude Product (Chromatography/Crystallization) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis finish Pure Carbazole Product analysis->finish

Caption: General experimental workflow for carbazole synthesis.

troubleshooting_guide start Low or No Product Yield? catalyst Optimize Catalyst & Ligand start->catalyst Yes side_products Significant Side Products? start->side_products No temp_time Adjust Temperature & Reaction Time catalyst->temp_time solvent Screen Different Solvents temp_time->solvent base Optimize Base Type & Stoichiometry solvent->base base->side_products regioselectivity Improve Regioselectivity (Catalyst/Ligand Choice) side_products->regioselectivity Yes purification_issue Purification Difficulty? side_products->purification_issue No protecting_groups Use Protecting Groups regioselectivity->protecting_groups protecting_groups->purification_issue catalyst_removal Improve Catalyst Removal purification_issue->catalyst_removal Yes success Successful Synthesis purification_issue->success No chromatography Optimize Chromatography Conditions catalyst_removal->chromatography crystallization Attempt Recrystallization chromatography->crystallization crystallization->success

Caption: Troubleshooting decision tree for carbazole synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2,3,4,9-Tetrahydro-1H-carbazol-5-ol during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: While specific experimental solubility data for this compound is limited in publicly available literature, we can infer its general characteristics from its structure and data on related compounds. It is a phenolic derivative of tetrahydrocarbazole, suggesting it is a weakly acidic and lipophilic molecule. The presence of the hydroxyl group may slightly increase its aqueous solubility compared to the parent tetrahydrocarbazole, but it is still expected to be poorly soluble in water.

Q2: What are the most common reasons for observing precipitation of this compound in my assay?

A2: Precipitation of poorly soluble compounds like this compound in aqueous assay buffers is a common issue. The primary reasons include:

  • Low Aqueous Solubility: The compound is inherently hydrophobic and has limited solubility in aqueous media.

  • Solvent Shock: When a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • Exceeding the Solubility Limit: The final concentration of the compound in the assay may exceed its maximum solubility in the assay medium.

  • pH Effects: The solubility of phenolic compounds can be pH-dependent. At a pH below its pKa, the compound will be in its less soluble neutral form.

  • Interactions with Media Components: Components in complex cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

A3: For preparing a concentrated stock solution, organic solvents in which the compound is freely soluble should be used. The most common choice is Dimethyl sulfoxide (DMSO) . Other potential options include ethanol, methanol, or acetone. It is crucial to use high-purity, anhydrous solvents to avoid introducing contaminants that could interfere with the assay.

Troubleshooting Guides

Issue 1: My compound precipitates immediately upon addition to the aqueous assay buffer.

This is a classic sign of "solvent shock" and exceeding the compound's kinetic solubility.

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your assay, and ideally below 0.5%. High concentrations of organic solvents can be toxic to cells and can also affect the activity of enzymes and other proteins.

  • Use a Serial Dilution Strategy: Instead of adding the highly concentrated DMSO stock directly to the final assay volume, perform one or more intermediate dilution steps in a solvent that is miscible with both DMSO and the aqueous buffer. For example, you can first dilute the DMSO stock in ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.

  • Optimize the Mixing Procedure: When adding the compound to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or sonicating the solution immediately after the addition of the compound.

  • Consider Warming the Solution: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound can sometimes increase its solubility. However, be cautious of compound stability at elevated temperatures.

Issue 2: My compound appears to be soluble initially but then precipitates over the course of the experiment.

This suggests that the compound is in a supersaturated state and is not stable in the solution over time, or that it is degrading to a less soluble form.

Troubleshooting Steps:

  • Determine the Thermodynamic Solubility: The initial dissolution may represent the kinetic solubility, which is often higher than the true thermodynamic equilibrium solubility. It is important to determine the equilibrium solubility to understand the true concentration limit.

  • Incorporate Solubilizing Excipients: For longer-term experiments, consider the use of solubilizing agents in your assay buffer. These can include:

    • Co-solvents: Water-miscible organic solvents like polyethylene glycols (PEGs) or propylene glycol can be used in small percentages to increase solubility.

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Adjust the pH of the Assay Buffer: Since this compound is a phenolic compound, its solubility is expected to increase at a pH above its pKa. If your assay allows, you can try to increase the pH of the buffer. However, be mindful of the impact of pH on your biological system.

  • Assess Compound Stability: It is possible that the compound is degrading over time to a less soluble product. You can assess the stability of the compound in your assay medium over the time course of your experiment using techniques like HPLC.

Data Presentation

Table 1: Recommended Starting Concentrations of Co-solvents and Surfactants for Solubility Enhancement

Solubilizing AgentTypeRecommended Starting Concentration (in final assay volume)Maximum Recommended Concentration (cell-based assays)
DMSOOrganic Solvent< 1%1%
EthanolOrganic Solvent1-2%5%
Polyethylene Glycol 300/400Co-solvent1-5%10%
Tween® 80Non-ionic Surfactant0.01-0.1%0.5%
Pluronic® F-68Non-ionic Surfactant0.02-0.2%1%
Hydroxypropyl-β-cyclodextrinCyclodextrin1-10 mM20 mM

Note: The optimal concentration of each agent should be determined empirically for your specific assay, as high concentrations can lead to cellular toxicity or assay interference.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetric Method

This protocol provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Plate reader with absorbance measurement capabilities (nephelometer is ideal but not required)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of the aqueous buffer to wells in a single column.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This will give a starting concentration of 100 µM with 1% DMSO.

  • Perform a 2-fold serial dilution down the column by transferring 100 µL from the first well to the second, mixing, and repeating this process for all subsequent wells.

  • Include a blank column with buffer and 1% DMSO only.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the blank.

Protocol 2: Preparation of a Formulation with a Co-solvent

This protocol describes how to prepare a working solution of this compound using a co-solvent to improve its solubility.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Polyethylene Glycol 400 (PEG 400).

  • Aqueous assay buffer.

Procedure:

  • To prepare a 100 µM working solution with 1% DMSO and 5% PEG 400, first prepare an intermediate dilution.

  • In a microcentrifuge tube, add 5 µL of the 10 mM DMSO stock to 25 µL of PEG 400. Mix well by vortexing.

  • In a separate tube containing 470 µL of the aqueous assay buffer, add the 30 µL of the DMSO/PEG 400 mixture.

  • Vortex immediately and thoroughly to ensure complete mixing. This will result in a final volume of 500 µL.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility_test Solubility Assessment cluster_formulation Formulation Optimization cluster_assay Final Assay compound This compound stock 10 mM Stock Solution compound->stock dmso 100% DMSO dmso->stock kinetic_sol Kinetic Solubility Assay stock->kinetic_sol thermo_sol Thermodynamic Solubility Assay stock->thermo_sol cosolvent Co-solvent kinetic_sol->cosolvent surfactant Surfactant kinetic_sol->surfactant cyclodextrin Cyclodextrin kinetic_sol->cyclodextrin in_vitro In Vitro Assay cosolvent->in_vitro surfactant->in_vitro cyclodextrin->in_vitro in_vivo In Vivo Assay in_vitro->in_vivo

Caption: Experimental workflow for handling poorly soluble compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k carbazole Carbazole Derivative carbazole->receptor Binds/Modulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation transcription->apoptosis transcription->proliferation

Caption: Potential signaling pathways modulated by carbazole derivatives.[1][2]

References

Technical Support Center: Storage and Handling of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol to minimize degradation. The information is compiled from safety data sheets of structurally related compounds and general chemical principles for phenolic and carbazole derivatives, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, which contains both a phenolic hydroxyl group and a tetrahydrocarbazole moiety, the primary factors contributing to degradation are expected to be:

  • Oxidation: The phenolic group is susceptible to oxidation, which can be initiated by air (oxygen), light, and trace metal impurities. This can lead to the formation of colored quinone-type byproducts.

  • Light Exposure (Photodegradation): Aromatic and phenolic compounds can be sensitive to light, particularly UV radiation, which can trigger degradation pathways.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.

  • Moisture: The presence of moisture can facilitate certain degradation reactions.

Q2: What is the recommended way to store solid this compound?

A2: To ensure the long-term stability of the solid compound, it is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. A refrigerator or a freezer is ideal for long-term storage.

Q3: How should I handle the compound during an experiment to minimize degradation?

A3: To minimize degradation during experimental use, it is advisable to:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) if possible, especially for sensitive reactions.

  • Minimize exposure to light by using amber-colored vials or wrapping containers with aluminum foil.

  • Prepare solutions fresh for each experiment whenever possible.

Q4: What are the visual signs of degradation?

A4: Degradation of this compound, which is likely a white to off-white solid in its pure form, may be indicated by a change in color, such as the appearance of a yellow, brown, or pink hue. This discoloration is often a result of oxidation.

Q5: How can I check the purity of my stored this compound?

A5: The purity of the compound can be assessed using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the presence of degradation products by comparing the spectrum to that of a pure, fresh sample.

  • Mass Spectrometry (MS): Can help in identifying the molecular weights of potential impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid compound (e.g., yellowing) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere in a dark, cool place. If discoloration is significant, the compound may need to be repurified by recrystallization or column chromatography.
Inconsistent experimental results Degradation of the compound in solution.Prepare solutions fresh before use. If solutions need to be stored, keep them in a cool, dark place and for a minimal amount of time. Consider degassing solvents to remove dissolved oxygen.
Appearance of new spots on TLC analysis Onset of degradation.Review storage and handling procedures. Ensure the container is properly sealed and stored under recommended conditions.
Low assay or potency in biological experiments Significant degradation of the compound.Quantify the purity of the compound using a method like HPLC before use. If purity is low, repurify or obtain a new batch.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Accelerated Conditions

This protocol outlines a general procedure for assessing the stability of the compound under stress conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, water)
  • Amber HPLC vials
  • Temperature and humidity-controlled stability chamber
  • Photostability chamber
  • HPLC system with a UV detector

2. Procedure:

  • Initial Analysis (T=0):
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
  • Analyze the initial purity of the compound by HPLC. This will serve as the baseline.
  • Stress Conditions:
  • Heat: Place a known quantity of the solid compound in an amber vial in a stability chamber at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).
  • Light: Expose a known quantity of the solid compound in a photostability chamber to a controlled light source (e.g., ICH-compliant light source).
  • Oxidation: Prepare a solution of the compound and expose it to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) or bubble air through it.
  • Time Points:
  • Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks for the heat/humidity study; shorter intervals for the light and oxidation studies).
  • Analysis:
  • For solid samples, prepare solutions of the same concentration as the T=0 sample.
  • Analyze all samples by HPLC.
  • Compare the chromatograms to the T=0 sample to identify any new peaks (degradation products) and quantify the decrease in the main peak area.

3. Data Presentation:

Condition Time Point Purity (%) Appearance of Degradation Products (Peak Area %)
40°C / 75% RH0 weeks99.50
1 week98.21.3
2 weeks96.53.0
4 weeks93.06.5
Photostability0 hours99.50
24 hours97.02.5
48 hours94.25.3

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Degradation_Pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates O2, Light, Heat Quinone-type Degradants Quinone-type Degradants Oxidized Intermediates->Quinone-type Degradants Further Oxidation

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Initial_Sample This compound (Solid) Heat_Humidity 40°C / 75% RH Initial_Sample->Heat_Humidity Photostability Light Exposure Initial_Sample->Photostability Oxidation Oxidative Stress Initial_Sample->Oxidation HPLC_Analysis HPLC Purity Assessment Heat_Humidity->HPLC_Analysis Photostability->HPLC_Analysis Oxidation->HPLC_Analysis Data_Comparison Compare to T=0 HPLC_Analysis->Data_Comparison

Caption: Workflow for stability assessment of this compound.

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Tetrahydrocarbazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with their synthesized tetrahydrocarbazole (THC) analogs.

Frequently Asked Questions (FAQs)

Q1: My synthesized tetrahydrocarbazole analog shows significantly lower bioactivity than expected based on literature or computational predictions. What are the most common initial steps to troubleshoot this?

A1: When facing unexpectedly low bioactivity, a systematic approach is crucial. The initial and most critical steps involve verifying the integrity of your synthesized compound and the experimental conditions of your bioassay. Start by:

  • Confirming Compound Identity and Purity: It is essential to ensure the compound you synthesized is indeed the correct structure and is free from significant impurities that could interfere with the assay or be cytotoxic.

  • Assessing Compound Solubility and Stability: The compound must be soluble and stable in the assay medium to be active. Precipitation or degradation will lead to a lower effective concentration and consequently, lower observed activity.

  • Validating the Bioassay: Ensure the assay itself is performing correctly by using appropriate positive and negative controls. The problem might lie with the assay's methodology rather than the compound itself.

Q2: How can I be certain that the compound I synthesized is pure and structurally correct?

A2: Comprehensive analytical characterization is non-negotiable. You should employ a combination of spectroscopic and chromatographic methods to confirm the identity and purity of your tetrahydrocarbazole analog. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of your compound.

**Q3: My compound has poor aqueous solubility. How might this affect my bioactivity results and how can I address it

Technical Support Center: Optimizing Catalyst Selection for Carbazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in carbazole cyclization reactions. Our aim is to help you navigate common experimental challenges and optimize your catalyst selection for improved yield, selectivity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: My carbazole cyclization reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in carbazole cyclization are a frequent issue stemming from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst System: The choice of catalyst, ligand, and additives is paramount. For palladium-catalyzed reactions, ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, DPEphos, BINAP) are appropriate for your specific substrate.[1][2] The catalyst loading may also need optimization; while 5 mol% is a common starting point, some systems may require higher loadings.[1][3]

  • Reaction Conditions: Temperature, solvent, and base selection are critical. Solvents like DMSO and DMF can influence catalyst activity and substrate solubility.[4][5] For instance, in some palladium-catalyzed systems, DMSO can act as a ligand, eliminating the need for a co-catalyst like Cu(OAc)₂.[4] The choice of base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction outcome.[1][3]

  • Catalyst Deactivation: The catalytic species may deactivate over the course of the reaction. This can be due to the formation of inactive palladium aggregates.[6] The addition of stabilizing ligands or re-oxidants can sometimes mitigate this issue.

  • Substrate Reactivity: The electronic and steric properties of your starting material can affect its reactivity. Electron-withdrawing or bulky substituents may require more forcing conditions or a more active catalyst system.

Q2: I am observing poor regioselectivity in my cyclization reaction. How can I improve it?

A2: Poor regioselectivity often arises when there are multiple potential C-H activation sites for the cyclization to occur.

  • Directing Groups: The use of a directing group on your substrate can effectively guide the catalyst to a specific C-H bond, thereby controlling the regioselectivity of the cyclization.

  • Steric Hindrance: Steric factors can govern the regiochemical outcome.[4] Bulky substituents on the substrate can favor cyclization at less sterically hindered positions.

  • Ligand Effects: The ligand employed in a transition metal-catalyzed reaction can influence regioselectivity. Bulky or electronically tuned ligands can create a specific steric and electronic environment around the metal center, favoring one cyclization pathway over another.

Q3: My catalyst appears to be deactivating during the reaction. What are the signs and how can I prevent this?

A3: Catalyst deactivation is often indicated by a reaction that starts well but then becomes sluggish or stalls before reaching completion.[3]

  • Mechanism of Deactivation: In palladium catalysis, a common deactivation pathway involves the reduction of the active Pd(II) species to inactive Pd(0) aggregates.[6]

  • Re-oxidants: In oxidative cyclization reactions, a co-oxidant is often necessary to regenerate the active catalytic species. Common choices include Cu(OAc)₂ with oxygen or air.[4]

  • Stabilizing Ligands: The choice of ligand can impact catalyst stability. Chelating ligands or ligands that form robust complexes with the metal center can prevent aggregation and deactivation.

  • Additives: In some cases, the addition of salts like chlorides can help stabilize the catalytic system.[3]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed C-H Amination

This guide provides a step-by-step approach to troubleshooting low yields in palladium-catalyzed intramolecular C-H amination reactions for carbazole synthesis.

Problem: The yield of the desired carbazole product is consistently low.

Troubleshooting Workflow:

G start Low Yield Observed catalyst Step 1: Evaluate Catalyst System - Vary Pd source (Pd(OAc)2, Pd2(dba)3) - Screen different ligands (e.g., Xantphos, Buchwald ligands) - Optimize catalyst loading (2-10 mol%) start->catalyst conditions Step 2: Optimize Reaction Conditions - Screen solvents (Toluene, Dioxane, DMSO, DMF) - Vary temperature (80-140 °C) - Test different bases (Cs2CO3, K3PO4, NaOtBu) catalyst->conditions No Improvement outcome1 Yield Improved catalyst->outcome1 Improvement additives Step 3: Consider Additives - Add a re-oxidant if applicable (e.g., Cu(OAc)2, O2) - Investigate stabilizing agents (e.g., chloride salts) conditions->additives No Improvement conditions->outcome1 Improvement substrate Step 4: Assess Substrate Quality - Confirm purity of starting material - Check for incompatible functional groups additives->substrate No Improvement additives->outcome1 Improvement outcome2 Yield Still Low Consider alternative synthetic route substrate->outcome2

Caption: Troubleshooting workflow for low yield in Pd-catalyzed carbazole synthesis.

Guide 2: Catalyst Selection for Substituted Biphenyl Precursors

This guide assists in selecting an appropriate catalytic system based on the nature of the substituent on the biphenyl precursor.

Decision Logic:

G start Substituted Biphenyl Precursor electron_donating Electron-Donating Group (EDG) start->electron_donating electron_withdrawing Electron-Withdrawing Group (EWG) start->electron_withdrawing sterically_hindered Sterically Hindered start->sterically_hindered pd_cu Pd(OAc)2 / Cu(OAc)2 / O2 Standard conditions are often effective. electron_donating->pd_cu pd_dmso Pd(OAc)2 / DMSO / O2 DMSO can enhance reactivity. electron_withdrawing->pd_dmso acid_cat Brønsted Acid Catalyst (e.g., AC-SO3H) Consider for specific substrates. electron_withdrawing->acid_cat robust_ligand Pd Catalyst with Robust Ligand (e.g., Buchwald-type ligands) May require higher temperatures. sterically_hindered->robust_ligand

Caption: Catalyst selection guide based on precursor substituents.

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data from various studies on carbazole cyclization, providing a comparative overview of different catalytic systems.

Table 1: Palladium-Catalyzed Cyclization of 2-Acetaminobiphenyl

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
5% Pd(OAc)₂, 1 eq. Cu(OAc)₂, O₂Toluene12024~100[4]
5% Pd(OAc)₂, 20% Cu(OAc)₂, O₂Toluene12024>75[4]
5% Pd(OAc)₂, O₂DMSO12024~95[4]
5% Pd(OAc)₂, O₂DMF12024Poor[4]

Table 2: Reductive Cyclization of 2-Nitrobiphenyl

Catalyst SystemBaseTemperature (°C)Time (h)Yield (%)Reference
5 mol% Pd-1, 9 mol% Phen, HCOOPhEt₃N1605Low Selectivity[3]
5 mol% Pd-1, 9 mol% Phen, HCOOPhNa₂CO₃1605Good[3]
5 mol% Pd-1, 9 mol% Phen, HCOOPhK₂CO₃1605Good[3]
2 mol% Na₂[PdCl₄], 5 mol% 4,7-dimethoxyphenanthrolineNa₂CO₃1601695[3]

Table 3: Acid-Catalyzed Intramolecular Cyclization

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AC-SO₃HDMSO240273[5]
BAIL gelDMSO240264[5]
SiO₂–H₂SO₄DMSO240240[5]
TsOHDMSO2402Low[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyclization using Cu(OAc)₂ as a Co-oxidant[4]

This protocol is suitable for the cyclization of biarylamides.

  • To an oven-dried Schlenk tube, add the biarylamide (0.2 mmol), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 5 mol%), and anhydrous Cu(OAc)₂ (0.2 mmol).

  • Add powdered, activated 3Å molecular sieves (40 mg).

  • Evacuate the tube and backfill with argon.

  • Add the appropriate solvent (e.g., toluene, 2 mL).

  • Evacuate the tube and backfill with oxygen.

  • Heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 h).

  • Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Cyclization using DMSO as Solvent[4]

This protocol is advantageous for substrates with functional groups that are sensitive to Cu(OAc)₂.

  • To an oven-dried Schlenk tube, add the biarylamide (0.2 mmol) and Pd(OAc)₂ (2.3 mg, 0.01 mmol, 5 mol%).

  • Add powdered, activated 3Å molecular sieves (40 mg).

  • Evacuate the tube and backfill with argon.

  • Add DMSO (2 mL).

  • Evacuate the tube and backfill with oxygen.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Brønsted Acid-Catalyzed Intramolecular Cyclization[5]

This protocol describes the use of a solid acid catalyst for the synthesis of benzo[a]carbazoles.

  • In a reaction vessel, combine the 3-cyanoacetamide pyrrole intermediate (0.25 mmol), the solid acid catalyst (e.g., AC-SO₃H, 10 mg), and DMSO (5 mL).

  • Heat the reaction mixture to 240 °C.

  • Maintain the reaction at this temperature for 2 hours.

  • After cooling, isolate the product by crystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed oxidative C-H amination.

G cluster_0 Catalytic Cycle A Pd(II) Pre-catalyst B Active Pd(II) Species A->B Activation C C-H Activation (Concerted Metalation-Deprotonation) B->C + Substrate D Palladacycle Intermediate C->D E Reductive Elimination D->E F Pd(0) Species E->F + Carbazole F->B Re-oxidation (e.g., + Cu(II) / O2)

Caption: Generalized catalytic cycle for Pd(II)-catalyzed oxidative C-H amination.

References

Troubleshooting anomalous spectroscopic data for carbazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address anomalous spectroscopic data encountered during experiments with carbazole derivatives.

General Troubleshooting Workflow

When encountering unexpected spectroscopic results, a systematic approach can help identify the root cause. The following workflow outlines a general strategy for troubleshooting.

G start Anomalous Spectroscopic Data (NMR, MS, UV-Vis, Fluorescence) check_purity 1. Assess Sample Purity (TLC, HPLC, NMR) start->check_purity is_impure Impurity Detected? check_purity->is_impure purify Purify Sample (Column Chromatography, Recrystallization) is_impure->purify Yes check_aggregation 2. Investigate Aggregation Effects (Dilution Study, Temperature Variation) is_impure->check_aggregation No reacquire Re-acquire Spectrum purify->reacquire reacquire->check_aggregation final_analysis Analyze Corrected Data reacquire->final_analysis:w is_aggregated Aggregation Effects Observed? check_aggregation->is_aggregated change_solvent Modify Experimental Conditions (Change Solvent, Add Surfactant, Heat Sample) is_aggregated->change_solvent Yes check_instrument 3. Verify Instrument Parameters is_aggregated->check_instrument No change_solvent->reacquire is_instrument_error Parameter or Calibration Issue? check_instrument->is_instrument_error calibrate Calibrate Instrument & Optimize Parameters is_instrument_error->calibrate Yes is_instrument_error->final_analysis No calibrate->reacquire

Caption: General troubleshooting workflow for anomalous spectroscopic data.

NMR Spectroscopy

Troubleshooting Guide

Q1: My ¹H or ¹³C NMR spectrum shows broad or poorly resolved peaks. What is the cause?

A1: Peak broadening in the NMR spectra of carbazole derivatives can be attributed to several factors:

  • Aggregation: Carbazole derivatives, especially those with planar aromatic structures, are prone to π-π stacking and aggregation in solution. This can lead to restricted molecular tumbling and result in broadened signals.

  • Low Solubility: If the sample is not fully dissolved, the suspension can cause line broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals.

  • Chemical Exchange: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, it can lead to broadened peaks.

Troubleshooting Steps:

  • Dilution Study: Acquire spectra at several different concentrations. If aggregation is the cause, the peaks should sharpen upon dilution.

  • Increase Temperature: Acquiring the spectrum at a higher temperature can increase solubility and molecular tumbling, potentially leading to sharper signals.

  • Filter the Sample: Ensure your sample is fully dissolved and filter it through a small plug of celite or a syringe filter into a clean NMR tube to remove particulate matter.

  • Use a Metal Chelator: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA can sometimes help.

Q2: I am seeing more signals in my NMR spectrum than expected for my compound.

A2: The presence of unexpected signals often points to impurities or the existence of multiple species in solution.

  • Isomeric Impurities: Commercial carbazole can contain trace amounts of isomers like 1H-benzo[f]indole.[1][2] These impurities can be carried through synthetic steps and appear in the final product's spectrum.

  • Rotamers: If your molecule has restricted rotation around a single bond (e.g., a bulky N-substituent), you may be observing a mixture of stable rotamers, each giving its own set of NMR signals.

  • Residual Solvents or Reagents: Signals from solvents used in purification (e.g., ethyl acetate, hexanes, dichloromethane) or unreacted starting materials are common.

Troubleshooting Steps:

  • Check Purity: Use an orthogonal technique like HPLC or LC-MS to confirm the purity of your sample.

  • Variable Temperature NMR: If rotamers are suspected, acquiring spectra at different temperatures can be informative. At higher temperatures, the rotation may become fast enough on the NMR timescale to coalesce the separate signals into a single averaged peak.

  • Compare with Known Spectra: Compare your spectrum with literature data for carbazole and its derivatives to identify characteristic impurity peaks.[3][4][5]

NMR Data Table
ProtonTypical Chemical Shift (ppm) in CDCl₃Typical Chemical Shift (ppm) in DMSO-d₆
H1, H8~8.1 ppm~8.1 ppm[5]
H4, H5~7.5 ppm~7.5 ppm[5]
H2, H7~7.2 ppm~7.2 ppm
H3, H6~7.4 ppm~7.4 ppm[5]
N-H~8.0 ppm~11.2 ppm[5]

Note: Chemical shifts are approximate and can vary significantly based on substitution patterns and solvent.

Experimental Protocol: Dilution Study for Aggregation
  • Prepare a stock solution of your carbazole derivative at the highest soluble concentration in a suitable deuterated solvent.

  • Acquire a standard ¹H NMR spectrum of this solution.

  • Perform a series of 1:2 or 1:5 serial dilutions directly in the NMR tube, using a calibrated micropipette.

  • Acquire a spectrum after each dilution.

  • Compare the peak widths (full width at half maximum, FWHM) across the concentration range. A significant sharpening of peaks upon dilution is a strong indicator of aggregation.

Mass Spectrometry

Troubleshooting Guide

Q1: I am not seeing the molecular ion peak (M⁺ or [M+H]⁺) for my carbazole derivative.

A1: The absence of a molecular ion peak can be due to the instability of the molecule under the chosen ionization conditions or issues with the instrument.

  • Fragmentation: Carbazole derivatives can fragment easily. The nitrogen-carbon bond of an N-substituent or other labile groups may cleave upon ionization. The core carbazole structure is relatively stable, but extensive π-systems can sometimes lead to complex fragmentation.

  • Ionization Method: The chosen ionization technique (e.g., ESI, APCI, MALDI) may not be suitable for your compound, leading to poor ionization or excessive fragmentation.

  • Instrument Settings: The voltages in the ion source (e.g., fragmentor or cone voltage) might be set too high, inducing in-source collision-induced dissociation.

Troubleshooting Steps:

  • Use a Softer Ionization Technique: If using a hard ionization method like electron impact (EI), switch to a softer method like electrospray ionization (ESI) or chemical ionization (CI).

  • Optimize Source Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.

  • Check for Adducts: Look for common adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often more stable than the protonated molecule.

Q2: My mass spectrum shows a prominent peak at m/z 139, but my molecule is much larger.

A2: A peak at m/z 139 is often observed in the mass spectra of carbazole derivatives. This corresponds to the fragmentation of the carbazole ring system itself, likely through the loss of ethylene (28 Da) from the molecular ion of carbazole (167 Da).[6] Its presence can sometimes indicate excessive fragmentation.

Common Mass Fragments
m/zIdentityNotes
167[Carbazole]⁺Molecular ion of the unsubstituted carbazole core.
139[C₁₁H₇]⁺A common fragment from the carbazole ring, resulting from the loss of HCN or related fragments.[6]
Experimental Protocol: Optimizing ESI Source Conditions
  • Prepare a solution of your analyte at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the mass spectrometer at a low flow rate (5-10 µL/min).

  • Begin with low source voltages (e.g., fragmentor voltage at its lowest setting).

  • Monitor the intensity of the desired molecular ion peak ([M+H]⁺ or M⁺).

  • Gradually increase the fragmentor/cone voltage in small increments.

  • Observe the point at which the molecular ion intensity begins to decrease and fragment ions start to appear.

  • Set the voltage just below this point to achieve maximum molecular ion intensity with minimal fragmentation for your analytical runs.

UV-Vis and Fluorescence Spectroscopy

Troubleshooting Guide

Q1: My fluorescence spectrum shows an unexpected emission at long wavelengths (~500-700 nm), or the quantum yield is much higher than expected.

A1: This is a classic issue with carbazole derivatives and is very often caused by trace isomeric impurities present in the commercial carbazole starting material.[2][7]

  • Isomeric Impurities: Commercial carbazole often contains small amounts of isomers like 1H-benzo[f]indole.[7] These impurities, and the derivatives formed from them, can have significantly different photophysical properties, including exhibiting strong, long-lived phosphorescence at room temperature.[2][8]

  • Impact on Properties: Even at concentrations below 0.5 mol%, these impurities can act as charge traps and activate efficient radiative pathways, leading to a dramatic increase in the observed photoluminescence quantum yield (PLQY) and the appearance of ultralong phosphorescence.[2][9] For example, the PLQY of a carbazole derivative was shown to vary from 16.0% to 91.1% depending on the purity of the carbazole source.[9]

Troubleshooting Steps:

  • Source Purity: If possible, synthesize the compound using high-purity, "non-phosphorescent" grade carbazole and compare the results.[7]

  • Purification: Rigorous purification of the final compound by multiple rounds of column chromatography or recrystallization may help remove the impurity. HPLC is an effective tool for both analysis and purification.

  • Time-Resolved Spectroscopy: Measure the emission lifetime. Phosphorescence from these impurities will have a much longer lifetime (microseconds to seconds) compared to the typical fluorescence of carbazole derivatives (nanoseconds).[10]

G cluster_0 Scenario A: High-Purity Carbazole cluster_1 Scenario B: Commercial Carbazole pure_cz High-Purity Carbazole Derivative emission1 Normal Fluorescence (Short Lifetime, e.g., ~400 nm) pure_cz->emission1 excitation1 Excitation (hv) excitation1->pure_cz impure_cz Carbazole Derivative + Isomeric Impurity emission2 Normal Fluorescence + Anomalous Phosphorescence (Long Lifetime, e.g., ~550 nm) impure_cz->emission2 excitation2 Excitation (hv) excitation2->impure_cz

Caption: Influence of isomeric impurities on the photophysical properties of carbazole derivatives.

Q2: The absorption or emission maximum of my compound has shifted unexpectedly, or the fluorescence is quenched.

A2: Shifts in spectra and changes in emission intensity are often related to the local environment of the molecule, including solvent effects and aggregation.

  • Solvent Polarity: The excited states of carbazole derivatives can have a different dipole moment than the ground state. A change in solvent polarity can stabilize one state more than the other, leading to a shift in the absorption or emission spectrum (solvatochromism).

  • Aggregation-Caused Quenching: In concentrated solutions or the solid state, carbazole derivatives can form aggregates (e.g., H-aggregates or J-aggregates). This aggregation can lead to fluorescence quenching due to non-radiative decay pathways.[10]

  • Aggregation-Induced Emission (AIE): Some carbazole derivatives are designed to be AIE-active. In these cases, the molecules are non-emissive in dilute solution but become highly fluorescent upon aggregation in a poor solvent or in the solid state.[11][12]

G start Carbazole Derivative in Solution good_solvent Good Solvent (Dilute Solution) start->good_solvent poor_solvent Poor Solvent or High Concentration start->poor_solvent monomer Monomeric Species good_solvent->monomer aggregate Aggregated Species poor_solvent->aggregate fluorescence Strong Fluorescence monomer->fluorescence quenching Fluorescence Quenching (ACQ) aggregate->quenching If ACQ-type aie Fluorescence Enhancement (AIE) aggregate->aie If AIE-type

Caption: Effect of aggregation on the fluorescence of carbazole derivatives.

Photophysical Data Comparison
PhenomenonCauseExpected Observation
Anomalous Phosphorescence Isomeric impurities (e.g., 1H-benzo[f]indole)Emission in the 500-700 nm range; long emission lifetime.[2][7]
Solvatochromism Change in solvent polarityShift in λmax of absorption or emission. No drastic shift indicates a π-π* transition.[13]
Aggregation-Caused Quenching π-π stacking in concentrated solutionDecreased fluorescence intensity at higher concentrations.
Aggregation-Induced Emission Restricted intramolecular rotation in aggregatesIncreased fluorescence intensity in poor solvents or solid state.[11]
Experimental Protocol: Investigating Aggregation-Induced Emission (AIE)
  • Prepare a stock solution of the carbazole derivative in a "good" solvent where it is highly soluble (e.g., THF or dichloromethane) at a concentration of 10⁻³ M.

  • Record the UV-Vis and fluorescence spectra of a dilute solution (e.g., 10⁻⁵ M) in the good solvent.

  • In a series of cuvettes, prepare mixtures of the good solvent and a "poor" solvent (e.g., water or hexane) with increasing fractions of the poor solvent (e.g., 0%, 10%, 30%, 50%, 70%, 90%).

  • Add a small aliquot of the stock solution to each cuvette so the final concentration of the carbazole derivative is constant (e.g., 10⁻⁵ M).

  • Record the fluorescence spectrum for each solvent mixture.

  • A significant increase in fluorescence intensity with a higher fraction of the poor solvent indicates AIE behavior.

References

Validation & Comparative

Comparative Analysis of Structure-Activity Relationships in 2,3,4,9-Tetrahydro-1H-carbazol-5-ol Analogs and Related Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a hydroxyl group at the 5-position offers a key interaction point with various biological targets, including adrenergic and serotonin receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3,4,9-tetrahydro-1H-carbazol-5-ol analogs and related carbazole derivatives, with a focus on their interaction with key biological targets. The information presented herein is compiled from recent scientific literature to aid in the rational design of novel therapeutics.

Structure-Activity Relationship at Adrenergic Receptors: Insights from Carvedilol Analogs

While specific SAR data for a series of this compound analogs at adrenergic receptors is not extensively available in a single comparative study, valuable insights can be drawn from studies on structurally related carbazole-based adrenergic blockers like Carvedilol. A study by O'Sullivan et al. (2019) investigated a series of Carvedilol derivatives, modifying the carbazole and anisole moieties, as well as the β-hydroxyl amino group, to evaluate their protective effects on sensory hair cells by blocking the mechanoelectrical transducer (MET) channel.[1][2]

Key Findings:

  • Modification of the Carbazole-Amine Linker: Altering the linker between the carbazole core and the amine side chain significantly impacts activity. A derivative with a three-carbon linker (Compound 13) demonstrated enhanced protective effects compared to Carvedilol.[1][2]

  • Role of the β-Hydroxyl Group: The presence of the β-hydroxyl group on the amino side chain is a common feature in many adrenergic blockers and is crucial for interaction with the receptor.

  • Substitution on the Carbazole Ring: The synthesis of an 8-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one, a key intermediate for a modified Carvedilol analog, suggests that substitution on the carbazole ring is a viable strategy to modulate the metabolic profile and potentially the activity of these compounds.[3]

The following table summarizes the quantitative data on the otoprotective effects of key Carvedilol analogs.

Table 1: Comparison of Outer Hair Cell (OHC) Survival with Carvedilol and its Analogs against Gentamicin-Induced Damage [1][2]

CompoundConcentration (µM)Mean OHC Survival (%)Standard Deviation
Control (no gentamicin)-1000
Gentamicin (5 µM)-13.63.5
Carvedilol55410.3
Compound 135885.2

Data extracted from O'Sullivan et al., 2019.

SAR_Carvedilol_Analogs cluster_sar Structure-Activity Relationship Insights Carvedilol Carvedilol Compound_13 Compound 13 (3-carbon linker) Increased_Protection Enhanced Hair Cell Protection

Structure-Activity Relationship at Serotonin Receptors

Tetrahydrocarbazole derivatives have also been explored as ligands for serotonin receptors. A study on 1,2,3,4-tetrahydrocarbazoles identified a potent antagonist for the 5-HT6 receptor.[4][5]

Key Findings:

  • N(9)-Arylsulfonyl Substitution: The presence of an arylsulfonyl group at the N(9) position of the tetrahydrocarbazole core is a key feature for 5-HT6 receptor affinity.[4][5]

  • Substitution on the Arylsulfonyl Moiety: A 4-aminobenzenesulfonyl group at the N(9) position resulted in a compound with high affinity (Ki = 29 nM) for the 5-HT6 receptor.[4][5]

  • Conformationally Restricted Analogs: The tetrahydrocarbazole scaffold serves as a conformationally restricted analog of tryptamine, a core structure for many serotonin receptor ligands. This conformational rigidity can lead to increased selectivity for specific receptor subtypes. A conformationally restricted analog of 5-carboxamidotryptamine, (+/-) 3-amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, showed selectivity for the 5-HT1D receptor.[6]

SAR_Serotonin_Ligands cluster_sar_5ht SAR for 5-HT6 Receptor Affinity THC_Core Tetrahydrocarbazole Core N9_Sub N(9)-Arylsulfonyl Substitution High_Affinity High 5-HT6 Affinity (Ki = 29 nM)

Experimental Protocols

Cochlear Culture Protection Assay[1][2]

This assay is used to assess the protective effects of compounds against aminoglycoside-induced hair cell damage.

  • Tissue Preparation: Cochleae are dissected from postnatal day 3-4 mice in ice-cold HEPES-buffered (10 mM, pH 7.2) HBSS.

  • Culture: The cochlear ducts are separated and placed on collagen-coated coverslips in DMEM/F12 medium supplemented with 1% fetal bovine serum and 5 mM HEPES.

  • Treatment: Cultures are incubated overnight and then treated with the test compound and/or gentamicin (an aminoglycoside) for a specified period (e.g., 48 hours).

  • Fixation and Staining: After treatment, the cultures are fixed with 4% paraformaldehyde. Hair cells are stained with fluorescently-labeled phalloidin to visualize actin filaments and allow for cell counting.

  • Quantification: The number of surviving outer hair cells (OHCs) is counted per unit length of the cochlear duct and compared between different treatment groups.

Experimental_Workflow cluster_workflow Cochlear Culture Assay Workflow Dissection Cochlear Dissection (P3-P4 Mice) Culture Organotypic Culture (Collagen-coated coverslips) Treatment Compound + Gentamicin Incubation (48h) Staining Fixation & Phalloidin Staining Analysis OHC Counting & Data Analysis

Radioligand Binding Assay for 5-HT6 Receptors[4][5]

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the human 5-HT6 receptor are prepared from a stable cell line (e.g., HEK293 cells).

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]LSD) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold and its related carbazole analogs represent a versatile platform for the development of potent and selective ligands for various biological targets. The SAR insights from Carvedilol derivatives highlight the importance of the linker length and substitutions on the carbazole nucleus for modulating activity at targets related to adrenergic signaling. Furthermore, studies on other tetrahydrocarbazole analogs demonstrate that modifications at the N(9) position are critical for achieving high affinity for serotonin receptors like 5-HT6. The provided experimental protocols serve as a foundation for the biological evaluation of newly synthesized analogs. Future research in this area should focus on systematic modifications of the this compound core to build a comprehensive SAR profile for specific adrenergic and serotonergic receptor subtypes.

References

Efficacy of Tetrahydrocarbazole Derivatives Compared to Known Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide focuses on a key area of investigation: the efficacy of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. The data presented is based on a study that synthesized a series of these derivatives and evaluated their inhibitory activity against AChE and butyrylcholinesterase (BChE), using the well-established drug Donepezil as a standard for comparison.

Comparative Efficacy of Tetrahydrocarbazole Derivatives as Cholinesterase Inhibitors

The inhibitory activities of various 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole were assessed and compared with Donepezil, a standard AChE inhibitor. The results are summarized in the table below, showcasing the half-maximal inhibitory concentration (IC50) values.

CompoundDerivative SubstitutionAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Donepezil (Standard) -0.024 ± 0.0037.82 ± 0.51325.83
Derivative 3 6-amino0.031 ± 0.005> 100> 3225
Derivative 4 6-methylamino0.045 ± 0.007> 100> 2222
Derivative 17 9-butyl-6-nitro0.068 ± 0.011> 100> 1470

Data synthesized from a study on selective acetylcholinesterase inhibitors.[1]

The amino derivative (3), methylamino derivative (4), and butyl nitro derivative (17) were identified as highly selective AChE inhibitors.[1] Notably, these compounds demonstrated significantly higher selectivity for AChE over BChE when compared to Donepezil.[1]

Experimental Protocols

The in vitro evaluation of acetylcholinesterase and butyrylcholinesterase inhibition was performed using Ellman's method.[1]

Ellman's Method for Cholinesterase Inhibition Assay

This spectrophotometric method is a widely accepted standard for measuring cholinesterase activity.

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) with the respective enzymes, AChE or BChE. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.

Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare reagents: - Phosphate buffer (pH 8.0) - DTNB solution - ATCI/BTCI solution - Enzyme solution (AChE/BChE) - Test compounds and Donepezil incubation Incubate enzyme with test compound or Donepezil for 15 min reagents->incubation Add to microplate wells reaction Initiate reaction by adding ATCI/BTCI and DTNB incubation->reaction measurement Measure absorbance at 412 nm at regular intervals reaction->measurement calculation Calculate percentage of inhibition measurement->calculation ic50 Determine IC50 values from concentration-inhibition curves calculation->ic50

Figure 1: Workflow for the Ellman's method.

Signaling Pathway Context: Cholinergic Neurotransmission

Acetylcholinesterase plays a critical role in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the signal. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh, resulting in cognitive impairment. AChE inhibitors, such as the evaluated tetrahydrocarbazole derivatives, block the action of AChE, thereby increasing the levels and duration of action of ACh in the synapse, which helps to improve cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh_release->AChR Binds to Inhibitor Tetrahydrocarbazole Derivative Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal

Figure 2: Inhibition of AChE in the cholinergic synapse.

Concluding Remarks

The investigated 2,3,4,9-tetrahydro-1H-carbazole derivatives demonstrate significant potential as selective acetylcholinesterase inhibitors. Their high selectivity for AChE over BChE is a desirable characteristic, as it may lead to a reduction in peripheral side effects compared to less selective inhibitors. While direct comparative data for 2,3,4,9-Tetrahydro-1H-carbazol-5-ol remains elusive, the promising results from its structural analogs warrant further investigation into this class of compounds for the development of novel therapeutics for neurodegenerative diseases. Future studies should aim to establish a comprehensive structure-activity relationship and evaluate the in vivo efficacy and safety of these promising compounds.

References

A Comparative Analysis of Tetrahydrocarbazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,3,4-tetrahydrocarbazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] Researchers have explored its potential in developing novel therapeutic agents against various diseases, including cancer, microbial infections, and neurological disorders. This guide will delve into the antimicrobial, antifungal, and cytotoxic properties of select 1,2,3,4-THC derivatives.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,3,4-THC have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][4] The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Summary
CompoundTarget OrganismAssay TypeActivity (MIC/Zone of Inhibition)Reference
Dibromo-1,2,3,4-tetrahydrocarbazoleVarious BacteriaAgar Well DiffusionNot specified[1]
N-Substituted TetrahydrocarbazolesVarious Bacteria & FungiAgar Cup Plate MethodSignificant antimicrobial response[5]
Tetrahydrocarbazole DerivativesCandida albicansBroth MicrodilutionMIC: 2-4 µg/mL (for CAR-8)[6]
1-Oxo-1,2,3,4-tetrahydrocarbazolesStreptococcus aureus, Escherichia coli, PseudomonasNot specifiedAntimicrobial activity observed[7]
Experimental Protocols

Agar Well/Cup Plate Method for Antimicrobial Susceptibility Testing

This method is a widely used qualitative or semi-quantitative technique to determine the antimicrobial activity of a compound.[4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a 0.5 McFarland turbidity standard.

  • Agar Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well/Cup Creation: Wells or "cups" of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A known concentration of the tetrahydrocarbazole derivative, dissolved in a suitable solvent (like DMSO), is added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Serial Dilutions: The tetrahydrocarbazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxic Activity

Several derivatives of 1,2,3,4-tetrahydrocarbazole have been investigated for their potential as anticancer agents.[8] Their cytotoxic effects are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify their potency.

Data Summary
CompoundCancer Cell LineAssay TypeActivity (IC50)Reference
Tetrahydrocarbazole-dithioate derivative (6f)MCF7 (Breast adenocarcinoma)Not specified7.24 nM/mL[8]
Tetrahydrocarbazole-dithioate derivative (6f)HCT116 (Colon tumor)Not specified8.23 nM/mL[8]
1,4-dimethyl-carbazole derivativesA375 (Melanoma)Not specified50-80 µM[9]
Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the tetrahydrocarbazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of tetrahydrocarbazole derivatives are often linked to their interaction with specific cellular pathways. For instance, some antifungal tetrahydrocarbazoles have been identified as inhibitors of P-type ATPases, which are crucial for maintaining ion homeostasis in fungal cells.[10] The inhibition of these pumps leads to a disruption of the cellular environment and ultimately cell death.

Antifungal_Mechanism THC Tetrahydrocarbazole Derivative ATPase Fungal P-type H+-ATPase THC->ATPase Inhibits Ion_Homeostasis Ion Homeostasis (e.g., H+ gradient) ATPase->Ion_Homeostasis Maintains Cell_Death Fungal Cell Death Ion_Homeostasis->Cell_Death Disruption leads to

Caption: Proposed mechanism of antifungal action for some tetrahydrocarbazole derivatives.

The experimental workflow for identifying and characterizing novel antibacterial compounds from a library of tetrahydrocarbazole derivatives often involves a multi-step process, starting from high-throughput screening to determine the mechanism of action.

Antibacterial_Screening_Workflow cluster_0 Screening & Identification cluster_1 Mechanism of Action HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification (Antibacterial Activity) HTS->Hit_ID MIC_Det MIC Determination Hit_ID->MIC_Det DNA_Synth_Assay DNA Biosynthesis Assay MIC_Det->DNA_Synth_Assay Translation_Assay Translation Inhibition Assay MIC_Det->Translation_Assay

Caption: A typical workflow for screening and characterizing antibacterial tetrahydrocarbazole derivatives.

References

In Vitro vs. In Vivo Correlation of Tetrahydrocarbazole Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activity of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol is currently limited by the lack of available data in peer-reviewed literature. Extensive searches have not yielded specific studies detailing the in vitro and in vivo correlation of this particular compound. Therefore, this guide presents a comparative analysis of a closely related and well-studied class of compounds—substituted 1,2,3,4-tetrahydro-9H-carbazole derivatives—as potent and selective butyrylcholinesterase (BChE) inhibitors, which have been investigated for their therapeutic potential in Alzheimer's disease.

This guide will focus on the data available for these derivatives as a representative example to illustrate the correlation between in vitro activity and in vivo efficacy for the tetrahydrocarbazole scaffold.

Comparative Analysis of a Representative Tetrahydrocarbazole Derivative

The following data summarizes the in vitro enzymatic inhibition and in vivo cognitive improvement effects of a lead compound from a series of 1,2,3,4-tetrahydro-9H-carbazole derivatives, identified as compound 15g (1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride) in a key study.[1]

Data Summary: In Vitro vs. In Vivo Activity
Parameter In Vitro Finding In Vivo Finding Reference
Target Activity Potent and selective inhibition of Butyrylcholinesterase (BChE)Improvement in scopolamine-induced memory impairment[1]
Quantitative Metric IC50 value = 0.11 µM against BChEStatistically significant improvement in Morris water maze task[1]
Selectivity High selectivity for BChE over Acetylcholinesterase (AChE) (AChE IC50 > 100 µM)Not directly applicable[1]
Additional In Vitro Activity Neuroprotective effects and inhibition of β-secretase (BACE1)Not directly tested in the cited in vivo model[1]

Experimental Protocols

In Vitro Butyrylcholinesterase (BChE) Inhibition Assay

The in vitro inhibitory activity of the tetrahydrocarbazole derivatives on BChE was determined using a modified Ellman's spectrophotometric method.

  • Preparation of Reagents : A solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), butyrylthiocholine iodide (BTCI), and the test compounds were prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Reaction : The test compound and BChE enzyme were pre-incubated for a specified time at a controlled temperature.

  • Substrate Addition : The reaction was initiated by the addition of the substrate, BTCI.

  • Measurement : The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this colored product was measured spectrophotometrically at 412 nm.

  • Data Analysis : The percentage of inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Morris Water Maze Test

The Morris water maze is a widely used behavioral procedure to study spatial learning and memory in rodents.

  • Animal Model : A scopolamine-induced amnesia model in mice or rats is commonly used. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.

  • Apparatus : A large circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase : Animals are trained over several days to find the hidden platform using spatial cues around the maze. The time taken to find the platform (escape latency) is recorded.

  • Treatment : Animals are treated with the test compound (e.g., compound 15g) or a vehicle control prior to the administration of scopolamine.

  • Probe Trial : After the training phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis : The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the different treatment groups.

Visualizations

Proposed Signaling Pathway for Cholinesterase Inhibition

G Compound Tetrahydrocarbazole Derivative (e.g., 15g) BChE Butyrylcholinesterase (BChE) Compound->BChE Inhibits AChE Acetylcholinesterase (AChE) Choline Choline + Acetate AChE->Choline BChE->Choline ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by ACh->BChE Hydrolyzed by CholinergicReceptor Cholinergic Receptors ACh->CholinergicReceptor Binds to SynapticCleft Synaptic Cleft SynapticCleft->ACh PostsynapticNeuron Postsynaptic Neuron NeuronalSignaling Enhanced Cholinergic Neurotransmission PostsynapticNeuron->NeuronalSignaling CholinergicReceptor->PostsynapticNeuron CognitiveFunction Improved Cognitive Function NeuronalSignaling->CognitiveFunction

Caption: Inhibition of BChE by a tetrahydrocarbazole derivative.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

G Synthesis Synthesis of Tetrahydrocarbazole Derivatives InVitroScreening In Vitro Screening (Cholinesterase Inhibition Assay) Synthesis->InVitroScreening LeadIdentification Lead Compound Identification (e.g., 15g) InVitroScreening->LeadIdentification Based on IC50 & Selectivity InVivoModel In Vivo Model (Scopolamine-induced Amnesia) LeadIdentification->InVivoModel BehavioralTest Behavioral Testing (Morris Water Maze) InVivoModel->BehavioralTest DataAnalysis Data Analysis and Correlation BehavioralTest->DataAnalysis Conclusion Therapeutic Potential Assessment DataAnalysis->Conclusion

References

Benchmarking the synthetic efficiency of new carbazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The development of efficient and versatile methods for its synthesis is, therefore, of critical importance. This guide provides an objective comparison of classical and recently developed synthetic methods for carbazole synthesis, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Quantitative Comparison of Carbazole Synthesis Methods

The following table summarizes the key quantitative parameters for a selection of classical and modern carbazole synthesis methods. These representative examples have been chosen to highlight the diversity of available approaches and their respective efficiencies.

Method TypeSpecific ReactionKey Reagents & ConditionsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Classical Graebe-Ullmann ReactionDiazotization of N-phenyl-o-phenylenediamine, followed by thermal or photochemical decomposition.Often quantitative for the cyclization step.VariableHigh (often >200°C for thermal)Simple concept, high yield for specific substrates.Harsh conditions, limited functional group tolerance, potential for side reactions.
Classical Borsche–Drechsel CyclizationAcid-catalyzed cyclization of a cyclohexanone arylhydrazone, followed by dehydrogenation.60-80% (overall)Several hoursVariable (acid-dependent)Readily available starting materials.Two-step process, often requires harsh dehydrogenation conditions.
Classical Cadogan ReactionReductive cyclization of 2-nitrobiphenyls using phosphites or phosphines.70-95%2-24 hHigh (often >150°C)Good yields, applicable to a range of substituted biphenyls.High temperatures, stoichiometric use of phosphorus reagents.
Modern Pd-Catalyzed C-H AminationIntramolecular cyclization of N-substituted 2-aminobiphenyls. Pd(OAc)₂, oxidant (e.g., O₂, Cu(OAc)₂).85-99%12-24 h100-120°CHigh yields, excellent functional group tolerance, regioselective.Requires pre-functionalized biphenyl starting materials, catalyst cost.
Modern Cu-Catalyzed C-N CouplingIntramolecular cyclization of 2-aminobiphenyls. CuI, ligand (e.g., DMEDA), base.70-90%12-24 h100-120°CUse of a less expensive catalyst than palladium, good yields.Can require specific ligands, may have limitations with certain substrates.
Modern Metal-Free AnnulationNH₄I-promoted reaction of indoles, ketones, and nitroolefins.80-95%12-24 h150°CAvoids transition metal catalysts, readily available starting materials.High temperature, may have a more limited substrate scope compared to metal-catalyzed methods.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and serve as a representative guide.

Classical Method: Cadogan Reaction for Carbazole Synthesis

This protocol describes the reductive cyclization of a 2-nitrobiphenyl derivative using triphenylphosphine.

Procedure:

  • A mixture of the 2-nitrobiphenyl (1.0 mmol) and triphenylphosphine (1.2 mmol) in a high-boiling solvent such as o-dichlorobenzene (5 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 180°C) and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure carbazole product.

Modern Method: Pd-Catalyzed Intramolecular C-H Amination

This protocol outlines the synthesis of a carbazole via palladium-catalyzed intramolecular C-H amination of an N-acetyl-2-aminobiphenyl.

Procedure:

  • To a screw-capped vial is added N-acetyl-2-aminobiphenyl (0.5 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and copper(II) acetate (Cu(OAc)₂, 1.0 equiv.).

  • The vial is sealed, and toluene (2.5 mL) is added.

  • The reaction mixture is stirred at 120°C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the N-acetylcarbazole.

Modern Method: Metal-Free Annulation from Indoles

This protocol details the ammonium iodide-promoted synthesis of a carbazole from an indole, a ketone, and a nitroolefin.[1]

Procedure:

  • A mixture of indole (0.5 mmol), the ketone (1.0 mL, used as solvent), the nitroolefin (0.6 mmol), and ammonium iodide (NH₄I, 20 mol%) is placed in a sealed tube.[1]

  • The reaction mixture is stirred at 150°C for 24 hours.[1]

  • After cooling to room temperature, the excess ketone is removed under reduced pressure.

  • The resulting residue is purified directly by flash column chromatography on silica gel to afford the desired carbazole product.[1]

Strategic Selection of a Carbazole Synthesis Method

The choice of a synthetic method for a particular carbazole target depends on several factors, including the desired substitution pattern, functional group tolerance, cost, and scalability. The following diagram illustrates a logical workflow for selecting an appropriate method.

G Workflow for Selecting a Carbazole Synthesis Method start Define Target Carbazole Structure q1 Are Starting Materials Readily Available Biphenyls? start->q1 q2 Is Metal Contamination a Concern? q1->q2 No modern_metal Consider Modern Metal-Catalyzed Methods: - Pd-catalyzed C-H Amination - Cu-catalyzed C-N Coupling q1->modern_metal Yes q3 Are Harsh Conditions (High T, Strong Acid/Base) Tolerated? q2->q3 No modern_metal_free Consider Metal-Free Methods: - Annulation from Indoles q2->modern_metal_free Yes classical Consider Classical Methods: - Graebe-Ullmann - Borsche-Drechsel - Cadogan q3->classical Yes q3->modern_metal No optimize Optimize Reaction Conditions classical->optimize modern_metal->optimize modern_metal_free->optimize

Caption: A decision-making flowchart for carbazole synthesis.

This guide provides a snapshot of the current landscape of carbazole synthesis. For more in-depth information, including the full scope and limitations of each method, consulting the primary literature is highly recommended. The continued development of novel synthetic strategies promises to further enhance our ability to construct these valuable molecules with greater efficiency and selectivity.

References

Orthogonal Validation of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of target engagement for the compound 2,3,4,9-Tetrahydro-1H-carbazol-5-ol. Given the diverse biological activities of carbazole derivatives, including antitumor, antimicrobial, and neuroprotective effects, robust and multi-faceted approaches are crucial to unequivocally identify and confirm the molecular target(s) of this compound.[1] This guide outlines a systematic approach employing a combination of biophysical and cell-based assays to provide robust evidence of direct target binding and functional cellular effects.

While the specific targets of this compound are still under investigation, derivatives such as 2,3,4,9-tetrahydro-1H-carbazol-1-amines have been shown to inhibit the phosphatase activity of CpxA in bacteria.[2] This guide will therefore use a hypothetical protein kinase, "Kinase X," as a plausible target for the purpose of illustrating the orthogonal validation workflow, a common target class for carbazole-based compounds.

Primary Target Identification and Initial Validation

The initial step involves identifying a putative target and quantifying the direct interaction between the compound and the protein.

In Vitro Kinase Inhibition Assay

A primary biochemical assay is essential to determine the direct inhibitory effect of this compound on the catalytic activity of Kinase X.

Table 1: Quantitative Data from Primary Kinase Inhibition Assay

Assay TypeParameterThis compoundStaurosporine (Control)
In Vitro Kinase AssayIC50 (nM)15010
Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagents: Recombinant human Kinase X, ATP, substrate peptide (e.g., a generic tyrosine kinase substrate with a fluorescent label), this compound, Staurosporine (positive control), kinase buffer.

  • Procedure:

    • Prepare a serial dilution of this compound and the control inhibitor.

    • In a 384-well plate, add the kinase, substrate peptide, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Orthogonal Biophysical Validation of Direct Binding

To confirm that the observed inhibition is due to direct binding, and to rule out artifacts from the primary assay, a suite of biophysical methods should be employed.[3][4] These techniques are often insensitive to the optical properties of compounds, which can interfere with primary screens.[4]

Table 2: Comparative Data from Orthogonal Biophysical Assays

TechniqueParameterThis compoundAlternative Compound Y
Surface Plasmon Resonance (SPR)KD (µM)2.515.2
Isothermal Titration Calorimetry (ITC)KD (µM)3.118.9
Microscale Thermophoresis (MST)KD (µM)2.816.5
Thermal Shift Assay (TSA)ΔTm (°C)+4.2+1.1
Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics.[3]

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize recombinant Kinase X onto a sensor chip.

  • Binding Analysis: Flow serial dilutions of this compound in running buffer over the chip surface.

  • Data Collection: Measure the change in the refractive index near the sensor surface as the compound binds to and dissociates from the immobilized kinase.

  • Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), and the on- (ka) and off- (kd) rates.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[3]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Place a solution of recombinant Kinase X in the sample cell and a concentrated solution of this compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Analysis: Integrate the heat signals and fit them to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.[3][5]

Experimental Protocol: Microscale Thermophoresis (MST)
  • Labeling: Label the recombinant Kinase X with a fluorescent dye.

  • Sample Preparation: Prepare a series of samples with a fixed concentration of labeled Kinase X and varying concentrations of this compound.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to determine the KD.

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding.[4]

Experimental Protocol: Thermal Shift Assay (TSA)
  • Sample Preparation: In a qPCR plate, mix recombinant Kinase X, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition (Tm) is the melting temperature. Calculate the change in melting temperature (ΔTm) in the presence of the compound.

Cellular Target Engagement and Functional Validation

Confirming that the compound engages its target within the complex environment of a living cell is a critical step.[6][7] Cell-based assays provide biologically relevant data on compound permeability and on-target activity.[7][8][9]

Table 3: Comparative Data from Cellular and Functional Assays

Assay TypeParameterThis compoundInactive Analogue Z
Cellular Thermal Shift Assay (CETSA)EC50 (µM)1.2> 50
NanoBRET™ Target Engagement AssayEC50 (µM)0.8> 50
Western Blot (Phospho-Substrate)IC50 (µM)1.5> 50
Cell Proliferation AssayGI50 (µM)2.0> 100
Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of the target protein in intact cells or cell lysates.[7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells expressing Kinase X with varying concentrations of this compound.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble Kinase X in the supernatant at each temperature using Western blotting or an ELISA-based method.

  • Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Determine the concentration-dependent thermal stabilization to calculate the cellular EC50.

NanoBRET™ Target Engagement Intracellular Assay

This assay measures target occupancy in living cells using bioluminescence resonance energy transfer (BRET).

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Generation: Create a stable cell line expressing Kinase X fused to the NanoLuc® luciferase.

  • Assay Setup: Culture the cells and add a cell-permeable fluorescent tracer that binds to the active site of the kinase, along with varying concentrations of the competitor compound (this compound).

  • BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal. The competitor compound will displace the tracer, leading to a decrease in the BRET signal.

  • Analysis: Plot the BRET ratio against the compound concentration to determine the cellular EC50.

Downstream Signaling Pathway Analysis (Western Blot)

This assay confirms that target engagement leads to a functional consequence, such as the inhibition of downstream substrate phosphorylation.

Experimental Protocol: Western Blot for Phospho-Substrate
  • Cell Treatment: Treat cells with varying concentrations of this compound for a defined period.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of Kinase X and for the total amount of that substrate. Also, probe for a loading control (e.g., GAPDH).

  • Detection and Analysis: Use secondary antibodies conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. Plot the normalized signal against the compound concentration to determine the IC50 for downstream pathway inhibition.

Visualization of Workflows and Pathways

Clear visual representations of the experimental logic and biological context are essential for communicating the validation strategy.

G Orthogonal Target Validation Workflow cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular & Functional Validation A Primary Screen (Kinase Inhibition Assay) IC50 B Surface Plasmon Resonance (SPR) KD A->B C Isothermal Titration Calorimetry (ITC) KD, Thermodynamics A->C D Microscale Thermophoresis (MST) KD A->D E Thermal Shift Assay (TSA) ΔTm A->E F Cellular Thermal Shift Assay (CETSA) EC50 B->F Confirms Direct Binding G NanoBRET™ Target Engagement EC50 B->G C->F Confirms Direct Binding C->G D->F Confirms Direct Binding D->G E->F Confirms Direct Binding E->G H Downstream Signaling (Western Blot) IC50 F->H G->H I Phenotypic Assay (e.g., Proliferation) GI50 H->I

Caption: Orthogonal Target Validation Workflow for this compound.

G Hypothetical Kinase X Signaling Pathway cluster_pathway Cellular Context GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical Signaling Pathway for Target Kinase X.

By employing this multi-pronged, orthogonal approach, researchers can build a robust and compelling case for the specific molecular target of this compound. The convergence of data from biochemical, biophysical, and cellular assays provides the necessary confidence to progress a compound through the drug discovery pipeline.

References

A Comparative Analysis of the ADME Properties of Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including those with neuroprotective, anti-cancer, and anti-inflammatory properties.[1][2] The journey of a promising bioactive compound from a laboratory hit to a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A favorable ADME profile ensures that the drug can reach its target in sufficient concentration and persist long enough to exert its therapeutic effect, all while minimizing toxicity. This guide provides a comparative analysis of the ADME properties of various tetrahydrocarbazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the optimization of this important class of molecules.

Comparative ADME Data

The following table summarizes the ADME properties of selected tetrahydrocarbazole derivatives from various studies. Direct quantitative comparison across different studies can be challenging due to variations in experimental conditions. However, this compilation provides valuable insights into the general ADME characteristics of this chemical class.

Derivative Class/Compound ADME Parameter Assay Type Result Reference
Aza-tetrahydrocarbazole (Compound 12b)Metabolic StabilityArtificial Gastrointestinal Fluids & Rat PlasmaGood stability profiles reported.[3]
6-fluoro-tetrahydrocarbazole (Compound 15g)Drug-likenessIn silico (Lipinski's Rule)Accordant with Lipinski's rule of five.[4]
General Tetrahydrocarbazole DerivativesOral BioavailabilityIn silico (BOILED-Egg model)Predicted to be orally active.[5]
General Tetrahydrocarbazole DerivativesBlood-Brain Barrier (BBB) PermeationIn silico (BOILED-Egg model)Some compounds predicted to cross the BBB.[5][6]
General Tetrahydrocarbazole DerivativesCYP450 InhibitionIn silico PredictionPotent inhibitors of CYP2C19 and CYP2C9 predicted for some derivatives.[6]
General Tetrahydrocarbazole DerivativesSkin Permeation (LogKp)In silico PredictionRanged from -7.31 to -5.09, suggesting potential for skin accessibility.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADME data. Below are protocols for key in vitro assays commonly used to characterize tetrahydrocarbazole derivatives.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes in the liver, providing an estimate of its metabolic clearance.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

  • Materials:

    • Human or rat liver microsomes (HLM or RLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Positive control substrate with known metabolic activity (e.g., testosterone for CYP3A4)

    • Acetonitrile with an internal standard for reaction termination and sample processing.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

    • Add the test compound to the reaction mixture at a final concentration of typically 1-10 µM and pre-incubate at 37°C.[7]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.[7]

    • Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

    • The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), and the half-life is calculated as t½ = 0.693/k.

Cytochrome P450 (CYP450) Inhibition Assay

This assay determines if a test compound inhibits the activity of major drug-metabolizing CYP450 isoforms, which is crucial for predicting potential drug-drug interactions.

  • Objective: To determine the IC50 value (concentration causing 50% inhibition) of a test compound against specific CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[8]

  • Materials:

    • Human liver microsomes or recombinant human CYP450 enzymes.[8]

    • A specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2).

    • NADPH regenerating system.

    • Test compound at various concentrations.

    • Positive control inhibitor for each isoform.

  • Procedure:

    • Incubate the liver microsomes, a CYP-isoform-specific probe substrate, and the test compound (at multiple concentrations) in a buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Allow the reaction to proceed for a specific duration (e.g., 10-30 minutes).

    • Terminate the reaction with a suitable solvent (e.g., cold acetonitrile).

    • Analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.

    • The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualized Workflow for ADME Assessment

The following diagram illustrates a typical, tiered approach to evaluating the ADME properties of novel tetrahydrocarbazole derivatives during the drug discovery process. This workflow progresses from high-throughput in silico and in vitro screens to more complex and resource-intensive in vivo studies.

ADME_Workflow cluster_0 Early Stage (Hit-to-Lead) cluster_1 Lead Optimization cluster_2 Preclinical Candidate Selection InSilico In Silico Predictions (Lipinski's Rules, Solubility, Permeability) PhysChem Physicochemical Properties (Aqueous Solubility, LogD) InSilico->PhysChem Guide Synthesis InVitro_Screen High-Throughput In Vitro Screens (Metabolic Stability, CYP Inhibition) PhysChem->InVitro_Screen Permeability Permeability Assay (e.g., Caco-2, PAMPA) InVitro_Screen->Permeability Prioritize Compounds PlasmaStability Plasma Stability & Protein Binding Permeability->PlasmaStability Metabolite_ID Metabolite Identification PlasmaStability->Metabolite_ID InVivo_PK In Vivo Pharmacokinetics (PK) (e.g., in Rats) (Cmax, Tmax, AUC, Half-life) Metabolite_ID->InVivo_PK Select Lead Candidates Excretion Excretion Studies InVivo_PK->Excretion

Caption: A generalized workflow for ADME profiling of tetrahydrocarbazole derivatives.

References

Replicating published synthesis and bioactivity data for 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and potential bioactivity of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol. Due to the limited availability of published data for this specific compound, this document outlines a plausible synthetic route based on established methods and compares its potential biological activity against known, structurally related tetrahydrocarbazole derivatives.

Synthesis of this compound

Alternatively, a greener synthetic approach utilizing an ionic liquid as both catalyst and solvent has been reported for the synthesis of the parent tetrahydrocarbazole, offering a potential alternative with advantages in operational simplicity and reusability.[1]

Table 1: Comparison of Synthetic Methodologies for the Tetrahydrocarbazole Scaffold

MethodKey ReagentsCatalyst/SolventTemperatureReported Yield (for parent THC)Reference
Proposed Classical Fischer Indole Synthesis 3-Hydrazinophenol, CyclohexanoneGlacial Acetic AcidRefluxNot ReportedInferred from[2]
Green Ionic Liquid Method Phenylhydrazine hydrochloride, Cyclohexanone[bmim(BF4)], MethanolReflux~95%[1]
Experimental Protocols

Proposed Protocol for this compound via Fischer Indole Synthesis

This protocol is a representative procedure based on the well-established Fischer indole synthesis for related compounds.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydrazinophenol hydrochloride (1 equivalent) in glacial acetic acid.

  • Addition of Ketone: To the stirred solution, add cyclohexanone (1.1 equivalents).

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative "Green" Synthesis of Tetrahydrocarbazole Scaffold [1]

  • Reaction Mixture: Combine phenylhydrazine hydrochloride (1 equivalent), cyclohexanone (1.2 equivalents), and 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (20 mol%) in methanol.

  • Reaction: Reflux the mixture for the appropriate time, monitoring by TLC.

  • Extraction: After cooling, pour the mixture into water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography.

Synthesis_Workflow

Bioactivity of Tetrahydrocarbazoles

While no specific bioactivity data for this compound has been identified in the literature, the tetrahydrocarbazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3] Derivatives have shown promise as anticancer, antiviral, and antimicrobial agents. It is generally noted that the presence of oxygenated substituents on the carbazole ring can enhance biological activity.[2]

Anticancer Activity

Several studies have highlighted the anticancer potential of tetrahydrocarbazole derivatives. Their mechanism of action is often attributed to the intercalation into DNA.

Table 2: Anticancer Activity of a Comparative Tetrahydrocarbazole Derivative

CompoundCell LineAssayIC₅₀ (nM)Reference
Compound 6f (a tetrahydrocarbazole-dithioate hybrid) MCF7 (Breast Cancer)Not Specified7.24[4]
Doxorubicin (Reference Drug) MCF7 (Breast Cancer)Not Specified> 7.24[4]
Antiviral Activity

Tetrahydrocarbazole derivatives have been investigated as inhibitors of various viruses, notably Hepatitis C Virus (HCV).

Table 3: Antiviral Activity of Comparative Tetrahydrocarbazole Derivatives against HCV NS5B Polymerase

CompoundDescriptionAssayIC₅₀ (µM)Reference
Analog 20 5,8-disubstituted-1-n-propyl-tetrahydrocarbazoleHCV NS5B Polymerase Inhibition2.1[5][6]
Analog 21 5,8-disubstituted-1-n-propyl-tetrahydrocarbazoleHCV NS5B Polymerase Inhibition2.0[5]
Analog 22 5,8-disubstituted-1-n-propyl-tetrahydrocarbazoleHCV NS5B Polymerase Inhibition2.3[5]

Signaling_Pathway cluster_anticancer Anticancer Activity cluster_antiviral Antiviral Activity (HCV) THC Tetrahydrocarbazole Scaffold AC_target DNA Intercalation THC->AC_target AV_target NS5B RNA Polymerase THC->AV_target AC_effect Inhibition of Cell Proliferation AC_target->AC_effect AV_effect Inhibition of Viral Replication AV_target->AV_effect

Experimental Protocols for Bioactivity Assays

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

HCV Replicon Assay for Antiviral Activity

This assay measures the inhibition of HCV RNA replication in a cell-based system.

  • Cell Culture: Use a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV subgenomic replicon containing a reporter gene (e.g., luciferase).

  • Compound Application: Seed the replicon cells in a 96- or 384-well plate and add serial dilutions of the test compound.

  • Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and the effect of the inhibitor.

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., using Calcein AM) to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: Normalize the replicon reporter signal to the cytotoxicity signal and calculate the EC₅₀ (50% effective concentration) for the inhibition of viral replication.

Conclusion

This compound represents a simple yet potentially bioactive molecule within the broader class of tetrahydrocarbazoles. While direct experimental data on its synthesis and biological activity are lacking in the current literature, established chemical principles allow for the confident prediction of a viable synthetic route via the Fischer indole synthesis. The known anticancer and antiviral activities of structurally related compounds, particularly those with oxygenated substituents, suggest that this compound is a worthwhile candidate for future synthesis and biological evaluation. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers interested in exploring the therapeutic potential of this and other novel tetrahydrocarbazole derivatives.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the selectivity of compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold. Due to a lack of comprehensive public data on the selectivity of 2,3,4,9-tetrahydro-1H-carbazol-5-ol across a wide range of biological targets, this document focuses on a well-characterized derivative, N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole, as a representative example to illustrate the pharmacological potential and assessment of this chemical class. The primary target identified for this analog is the 5-HT6 serotonin receptor, a target of significant interest in the development of therapeutics for cognitive disorders.

Comparative Analysis of Binding Affinity

The following table summarizes the binding affinity of N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole for the human 5-HT6 receptor, in comparison to other known 5-HT6 receptor ligands. This data is crucial for understanding the potency of the tetrahydrocarbazole scaffold at this particular target.

CompoundTargetAssay TypeKᵢ (nM)[1]pA₂[1]
N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazoleHuman 5-HT6 ReceptorRadioligand Binding Assay29
N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazoleHuman 5-HT6 ReceptorcAMP Hydrolysis Assay7.0
MS-245 (a benzenesulfonyltryptamine analog)Human 5-HT6 ReceptorNot SpecifiedPotent
Clozapine (standard antagonist)Human 5-HT6 ReceptorRadioligand Binding Assay2.2[2]
AS 19 (standard agonist)Human 5-HT6 ReceptorRadioligand Binding Assay~0.55[2]

Experimental Protocols

To ensure the reproducibility and accuracy of selectivity assessment, detailed experimental protocols are essential. Below are standardized protocols for a radioligand binding assay, relevant for determining the affinity for targets such as the 5-HT6 receptor, and a general in vitro kinase assay, which would be used to assess selectivity against a different class of common off-targets.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.[3][4][5][6][7]

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]-LSD for 5-HT receptors), and varying concentrations of the unlabeled test compound.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis MembranePrep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound MembranePrep->Incubation Add to plate Radioligand Radioligand Solution Radioligand->Incubation Add to plate TestCompound Test Compound Dilutions TestCompound->Incubation Add to plate Filtration Vacuum Filtration Incubation->Filtration Separate bound/unbound Scintillation Scintillation Counting Filtration->Scintillation Measure radioactivity DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis Calculate affinity KinaseAssayWorkflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_analysis Analysis Kinase Kinase Enzyme AddATP Initiate with ATP/MgCl2 Kinase->AddATP Substrate Substrate Substrate->AddATP TestCompound Test Compound TestCompound->AddATP Incubate Incubation AddATP->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Substrate Terminate->Separate Quantify Quantify Phosphorylation Separate->Quantify CalculateIC50 Calculate IC50 Quantify->CalculateIC50

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.